1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNZCPLVDNHRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567416 | |
| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-19-8 | |
| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
This compound is a derivative of pyrrolidine with key functional groups that make it a valuable intermediate in chemical synthesis. Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 51814-19-8 | [1] |
| Molecular Formula | C₁₅H₁₇NO₅ | [2][3] |
| Molecular Weight | 291.3 g/mol | [2][3] |
| Boiling Point | 433.1°C | [3] |
| Purity | Commonly available at 95% | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
The logical precursor for this synthesis would be a diester with the benzyl group already incorporated. The general workflow for such a synthesis is outlined below.
Caption: Plausible synthetic pathway for this compound.
Spectral Data
Spectral data is crucial for the identification and characterization of chemical compounds. The following ¹H NMR data has been reported for this compound.
| ¹H NMR (400 MHz, DMSO-d₆) δ ppm |
| 4.24 - 4.55 (m, 4 H) |
| 5.16 (s, 2 H) |
| 7.23 - 7.47 (m, 3 H) |
| 7.54 - 7.65 (m, 2 H) |
| 7.65 - 7.76 (m, 1 H) |
| Reference:[1] |
Note: No publicly available IR or other spectral data was identified during the literature search.
Applications in Drug Development
This compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications.[3] A notable application is its use as a starting material in the preparation of compounds targeting the muscarinic M4 receptor, which is under investigation for the treatment of neurological disorders such as schizophrenia.[1]
The general workflow for its use in the synthesis of a downstream therapeutic compound, as described in patent literature, is as follows:
References
Technical Guide: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
CAS Number: 51814-19-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its chemical and physical properties, available experimental data, and potential synthetic routes.
Chemical and Physical Properties
This compound is a pyrrolidine derivative featuring both a benzyl carbamate and an ethyl ester functional group.[1] These functionalities make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] The presence of the benzyl group increases its lipophilicity, which may influence its solubility and biological interactions.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 51814-19-8[2][3] |
| Molecular Formula | C₁₅H₁₇NO₅[1][2] |
| Molecular Weight | 291.3 g/mol [2][3] |
| IUPAC Name | 1-benzyl 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate |
| InChI Key | FRNZCPLVDNHRIH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CN(CC1=O)C(=O)OCc1ccccc1[1] |
| Physical Form | Solid, White powder[1] |
| Purity | Typically available at 95% or 98% purity. |
Experimental Data
Spectroscopic Data
Limited experimental data is publicly available for this specific compound. However, ¹H NMR data has been reported in the patent literature.
Table 2: ¹H NMR Data
| Parameter | Value |
| Spectrometer | 400 MHz[2] |
| Solvent | DMSO-d₆[2] |
| Chemical Shifts (δ) in ppm | 4.24 - 4.55 (m, 4 H) |
| 5.16 (s, 2 H) | |
| 7.23 - 7.47 (m, 3 H) | |
| 7.54 - 7.65 (m, 2 H) | |
| 7.65 - 7.76 (m, 1 H)[2] |
Synthesis and Experimental Protocols
A related compound, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, can be prepared via a three-step process utilizing benzylamine and ethyl acrylate.[4] This suggests that a multi-step synthesis is likely required for the target compound.
Below is a generalized, hypothetical workflow for the synthesis of 4-oxopyrrolidine derivatives, which could be adapted for the target molecule.
Caption: Generalized synthetic workflow for 4-oxopyrrolidine derivatives.
Potential Applications and Signaling Pathways
There is no direct evidence from the available literature detailing the involvement of this compound in specific signaling pathways. However, its mention in a patent for "Therapeutic compounds" suggests its potential utility as an intermediate in the synthesis of pharmacologically active molecules.[2] The patent discusses the development of selective positive allosteric modulators of the muscarinic M4 receptor for the potential treatment of the negative symptoms of schizophrenia.[2] This context suggests that derivatives of this compound may be investigated for their activity at muscarinic receptors.
The general class of pyrrolidone-containing compounds is of significant interest in the pharmaceutical industry, with applications in developing drugs for the central nervous system, such as anticonvulsants and antidepressants.
Safety and Handling
Table 3: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage: Store in a freezer under -20°C, sealed in a dry environment. Standard personal protective equipment should be used when handling this compound.
References
An In-depth Technical Guide to 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. While this compound is commercially available and possesses a structure of interest to medicinal chemists, detailed experimental protocols and biological activity data are not extensively documented in publicly accessible literature. This guide consolidates the available information and outlines a theoretical synthetic pathway, providing a foundational resource for researchers investigating this and related molecular scaffolds.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyrrolidine ring, a common motif in pharmacologically active molecules. The structure is characterized by a benzyl group attached to the nitrogen atom, an ethyl ester at the 3-position, and a ketone at the 4-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 51814-19-8 | [1][2] |
| Molecular Formula | C₁₅H₁₇NO₅ | [3] |
| Molecular Weight | 291.3 g/mol | [3] |
| Boiling Point | 433.1°C | [4] |
Synthesis
Theoretical Experimental Protocol: Dieckmann Condensation
The proposed synthesis would start with a suitable acyclic diester, which upon treatment with a strong base, would undergo intramolecular cyclization.
Starting Material: Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate
Reaction:
-
Preparation of the Starting Diester: N-benzylglycine ethyl ester can be reacted with ethyl chloroacetate in the presence of a non-nucleophilic base to yield the precursor diester.
-
Dieckmann Condensation:
-
The diester is dissolved in an anhydrous, aprotic solvent such as toluene or THF.
-
A strong base, typically sodium ethoxide or sodium hydride, is added to the solution. The base deprotonates the α-carbon, forming an enolate.
-
The enolate then attacks the carbonyl group of the other ester intramolecularly, forming a cyclic tetrahedral intermediate.
-
Elimination of an ethoxide ion results in the formation of the β-keto ester, this compound.
-
An acidic workup is performed to neutralize the reaction mixture.
-
-
Purification: The crude product can be purified using column chromatography.
Note: This proposed protocol is theoretical and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, the pyrrolidine scaffold is present in numerous biologically active compounds. For instance, various substituted pyrrolidines have been investigated for their potential as inhibitors of serotonin and noradrenaline reuptake, suggesting that this class of compounds could have applications in neuroscience.[1][8] Additionally, other 5-oxopyrrolidine derivatives have been synthesized and evaluated for anticancer and antimicrobial activities.[9] The biological potential of this specific dicarboxylate derivative remains an open area for investigation.
There is no information available regarding the involvement of this compound in any specific signaling pathways.
Logical Relationships and Experimental Workflows
The synthesis of this compound can be logically represented as a multi-step process, culminating in a key cyclization reaction.
Caption: Proposed synthetic workflow for the target compound.
Conclusion
This compound is a compound with a structure that suggests potential for further chemical exploration and biological screening. While there is a significant lack of detailed experimental data in the public domain, this guide provides a starting point for researchers by consolidating the known information and proposing a logical synthetic strategy. Further research is warranted to elucidate its synthesis, characterize its properties, and investigate its potential pharmacological activities.
References
- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. This compound , 95% , 51814-19-8 - CookeChem [cookechem.com]
- 4. This compound [myskinrecipes.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a validated synthetic pathway for 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The synthesis is centered around a Dieckmann cyclization of a protected amino diester, providing a robust route to this versatile pyrrolidone intermediate. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound (more accurately named 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, CAS 51814-19-8) is accomplished through a multi-step sequence. The core of this strategy involves the construction of a diester precursor, N-(Benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester, followed by an intramolecular Dieckmann condensation to form the 4-oxopyrrolidine ring system.
The overall transformation can be visualized as follows:
Figure 1: Overall synthetic strategy for this compound, highlighting the key stages of precursor synthesis and cyclization.
Experimental Protocols
The following protocols are detailed accounts of the experimental procedures for each step in the synthesis.
Synthesis of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate (Intermediate)
This intermediate is synthesized via a three-step process starting from benzylamine and ethyl acrylate.
Step 2.1.1: Synthesis of 3-benzylaminoethyl acetate
-
To a reactor equipped with a mechanical stirrer, add benzylamine (50.0 g, 0.467 mol).
-
While maintaining the temperature at or below 30 °C, slowly add ethyl acrylate (82 mL, 0.766 mol).
-
After the addition is complete, maintain the reaction mixture at 35 °C and stir for 15 hours.
-
Monitor the reaction completion by gas chromatography.
-
Once the reaction is complete, stop stirring and distill the mixture under reduced pressure.
-
Collect and discard the excess benzylamine at 70-75 °C / 6 mmHg.
-
Collect the colorless liquid product, 3-benzylaminoethyl acetate, at 140-142 °C / 6 mmHg.
Step 2.1.2: Synthesis of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate
-
In a reactor, combine 3-benzylaminoethyl acetate (51.2 g, 0.448 mol), potassium iodide (1.3 g, 7.6 mmol), and potassium carbonate (71.2 g, 0.515 mol).
-
To this mixture, add ethyl chloroacetate (77 mL, 0.730 mol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, filter the mixture and collect the filtrate.
-
Distill the filtrate under reduced pressure to remove excess ethyl chloroacetate at 47-50 °C / 6 mmHg.
-
The remaining liquid is the crude product of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate.
Step 2.1.3: Synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate via Dieckmann Cyclization
Detailed protocol for this specific cyclization to yield the intermediate was not found in the provided search results. However, a general procedure for Dieckmann condensation is as follows and would be adapted for this specific substrate.
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add the crude 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate dropwise at a controlled temperature (typically 0-10 °C).
-
After the addition, the reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization to completion.
-
The reaction is then quenched by the addition of an acid (e.g., acetic acid or dilute hydrochloric acid) to neutralize the base.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Synthesis of 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (Target Compound)
A plausible synthetic route to the target compound involves the N-protection of a suitable precursor followed by cyclization.
Step 2.2.1: Synthesis of N-(Benzyloxycarbonyl)glycine ethyl ester
-
Dissolve glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent).
-
Add a base (e.g., sodium carbonate, triethylamine) to neutralize the hydrochloride and free the amine.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.
-
Allow the reaction to stir for several hours, monitoring for completion by TLC.
-
After completion, perform a standard aqueous workup to remove water-soluble byproducts.
-
Dry the organic layer and concentrate under reduced pressure to obtain N-(benzyloxycarbonyl)glycine ethyl ester.
Step 2.2.2: Synthesis of N-(Benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester
-
Dissolve N-(benzyloxycarbonyl)glycine ethyl ester in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or sodium hydride) and a catalytic amount of potassium iodide.
-
Add ethyl bromoacetate or ethyl chloroacetate dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the diester precursor.
Step 2.2.3: Dieckmann Cyclization to Yield the Target Compound
-
In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide, in a dry solvent like ethanol or THF.
-
Cool the base solution in an ice bath.
-
Slowly add a solution of the diester precursor, N-(benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester, in the same dry solvent.
-
Allow the reaction mixture to stir at low temperature and then warm to room temperature to ensure complete cyclization.
-
Quench the reaction by carefully adding a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of the intermediate, ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate.
| Step | Starting Materials | Reagents and Conditions | Product | Yield |
| 2.1.1 | Benzylamine, Ethyl acrylate | 35 °C, 15 hours | 3-benzylaminoethyl acetate | 96.4% |
| 2.1.2 | 3-benzylaminoethyl acetate, Ethyl chloroacetate | KI, K₂CO₃, Room Temperature, 48 hours | 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate | 94.3% (crude) |
| 2.1.3 | 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate | Base (e.g., NaOEt), Ethanol | Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | N/A |
Note: The yield for the final cyclization step to the intermediate and the entire pathway to the target compound is not available in the searched literature.
Visualization of the Core Synthesis Logic
The following diagram illustrates the key chemical transformation in this synthesis – the Dieckmann cyclization.
Figure 2: The Dieckmann cyclization of the diester precursor to form the 4-oxopyrrolidine ring of the target compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.
In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic protocol for 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS Number: 51814-19-8). This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Spectroscopic Data
A comprehensive analysis of this compound requires a combination of spectroscopic techniques to elucidate its molecular structure. The following tables summarize the available and predicted spectral data.
¹H NMR Data
A patent publication provides the following proton nuclear magnetic resonance (¹H NMR) data for the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.65 - 7.76 | m | 1H | Aromatic C-H |
| 7.54 - 7.65 | m | 2H | Aromatic C-H |
| 7.23 - 7.47 | m | 3H | Aromatic C-H |
| 5.16 | s | 2H | -CH₂-Ph |
| 4.24 - 4.55 | m | 4H | Pyrrolidine ring protons and -OCH₂CH₃ |
Note: The integration and multiplicity assignments from the patent data are presented as reported. Further detailed 2D NMR studies would be beneficial for unambiguous assignment.
¹³C NMR, IR, and Mass Spectrometry Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹³C NMR | δ ~195-205 ppm (ketone C=O), δ ~165-175 ppm (ester C=O), δ ~135-140 ppm (quaternary aromatic C), δ ~127-129 ppm (aromatic C-H), δ ~60-70 ppm (pyrrolidine and ester carbons), δ ~14 ppm (ester -CH₃) |
| IR (cm⁻¹) | ~1740-1760 (ester C=O stretch), ~1710-1730 (ketone C=O stretch), ~1600, 1495, 1455 (aromatic C=C stretch), ~1200-1300 (C-O stretch) |
| Mass Spec. | Expected [M+H]⁺ at m/z = 292.1128 for C₁₅H₁₈NO₅⁺ |
Experimental Protocols
The synthesis of this compound can be achieved via an intramolecular Dieckmann condensation of a corresponding diester precursor. The following is a detailed, plausible experimental protocol based on established chemical principles for this type of transformation.
Synthesis of this compound via Dieckmann Condensation
The overall synthetic strategy involves two main steps: the synthesis of the diester precursor, diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate, followed by its intramolecular cyclization.
Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate
-
To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable aprotic solvent such as anhydrous acetonitrile or DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of potassium iodide.
-
To this stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diester.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure diester.
Step 2: Intramolecular Dieckmann Condensation
-
Prepare a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), in an anhydrous solvent like toluene or THF under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the diester from Step 1, dissolved in the same anhydrous solvent, dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a dilute aqueous acid solution (e.g., 1 M HCl) until the mixture is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford this compound.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final characterized product.
Caption: Synthetic and characterization workflow.
Signaling Pathway of a Hypothetical Drug Target
For drug development professionals, understanding the potential mechanism of action is crucial. The pyrrolidine scaffold is a common feature in molecules targeting G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that a drug derived from this core might modulate.
Caption: Hypothetical GPCR signaling pathway.
The 4-Oxo Group in Pyrrolidine-1,3-dicarboxylates: A Hub for Stereoselective Functionalization and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][] The introduction of a 4-oxo group into the pyrrolidine-1,3-dicarboxylate framework provides a versatile chemical handle for a variety of synthetic transformations. This guide delves into the reactivity of this key functional group, offering insights into stereoselective reactions, detailed experimental protocols, and its application in drug discovery, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition.
Reactivity of the 4-Oxo Group
The ketone at the C4 position of the pyrrolidine-1,3-dicarboxylate ring is amenable to a range of nucleophilic additions and related reactions. The presence of two carboxylate groups on the nitrogen and at the C3 position influences the reactivity and stereochemical outcome of these transformations.
Diastereoselective Reduction
The reduction of the 4-oxo group to a hydroxyl group is a common transformation that introduces a new stereocenter. The choice of reducing agent and reaction conditions can afford high diastereoselectivity, leading to either cis- or trans-4-hydroxypyrrolidine derivatives. These chiral alcohols are valuable intermediates in the synthesis of biologically active molecules.[4][5]
| Reducing Agent | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| NaBHCN | 4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline | 64:36 | 54.1 | [5] |
| Pd/C, H | 4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline | 42:19:39 | 4-10 | [5] |
| Pd(OH)/C, H | 4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline | 51:3:46 | - | [5] |
Olefination Reactions
The 4-oxo group can be converted to an exocyclic double bond through olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are pivotal for introducing carbon-based substituents at the C4 position.
The Wittig reaction utilizes a phosphonium ylide to convert the ketone to an alkene.[6][7] The reactivity of the ylide determines the stereoselectivity of the resulting alkene.
The Horner-Wadsworth-Emmons (HWE) reaction , employing a phosphonate carbanion, is often preferred due to the higher nucleophilicity of the reagent and the ease of removal of the phosphate byproduct.[8] The HWE reaction typically favors the formation of (E)-alkenes.[9][10]
| Reaction | Substrate | Reagent | Product | Yield (%) | Reference |
| Wittig | Benzyltriphenylphosphonium chloride, Cinnamaldehyde | NaOH | 1,4-diphenyl-1,3-butadiene | 35.36 | [11] |
| HWE | Chiral 2-substituted-4-oxopiperidines | Phosphonate ylide | Epimerized alkenes | - | [12] |
Mannich-Type Reactions
The 4-oxo-pyrrolidine scaffold can participate in Mannich and related reactions, which are powerful C-C bond-forming methods for the synthesis of β-amino carbonyl compounds.[6][13] These reactions involve the aminoalkylation of an acidic proton donor in the presence of an aldehyde and an amine. In the context of the 4-oxopyrrolidine, the ketone can act as the carbonyl component.
| Reaction Type | Substrate Components | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Mannich | Succinimide, 4-chlorobenzaldehyde, Urea | 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea | - |[6] | | Redox-Mannich | Pyrrolidine, 2,6-dichlorobenzaldehyde, Aromatic methylketones | Ring-substituted β-amino ketones | Moderate |[14] |
Synthesis of Spirocyclic Compounds
The 4-oxo group serves as a key electrophilic center for the construction of spirocyclic systems, which are of significant interest in drug discovery due to their rigid three-dimensional structures.[2][15] A common strategy involves the reaction of the 4-oxopyrrolidine with a bifunctional nucleophile, leading to the formation of a new ring spiro-fused at the C4 position. For instance, reaction with isatin and an amino acid in a [3+2] cycloaddition reaction can generate spirooxindole-pyrrolidine derivatives.[1][16]
| Reaction | Substrate Components | Product Type | Yield (%) | Reference | |---|---|---|---|---|---| | [3+2] Cycloaddition | Dipolarophiles, Isatin, Sarcosine | 3′-benzoyl-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one derivatives | 69-88 |[1] | | [3+2] Cycloaddition | Isatin, L-proline, 3,5-bis[phenylmethylidene]-4-oxopiperidine-N-carboxylate | Dispiro-pyrrolizidine-oxindoles | High |[2] |
Application in Drug Discovery: DPP-4 Inhibitors
Derivatives of 4-oxopyrrolidine-1,3-dicarboxylates have shown significant promise as inhibitors of dipeptidyl peptidase-4 (DPP-4).[12] DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating blood glucose levels.[][17][18] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[19][20] This mechanism makes DPP-4 inhibitors an important class of oral anti-diabetic drugs for the treatment of type 2 diabetes.[21]
The pyrrolidine scaffold of these inhibitors often mimics the proline residue of the natural substrates of DPP-4.[12] Modifications at the 4-position of the pyrrolidine ring can significantly impact the potency and selectivity of these inhibitors.
Signaling Pathway of DPP-4 Inhibition
Experimental Protocols
General Procedure for Diastereoselective Reduction of a 4-Oxopyrrolidine Derivative
This protocol is adapted from the reduction of a β-enamino ester derivative.[5]
-
To a solution of the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol) in a suitable solvent (e.g., methanol or acetonitrile, 10 mL) at 0 °C, add sodium cyanoborohydride (NaBHCN, 1.5 mmol) portionwise.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to maintain a slightly acidic pH.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxypyrrolidine-1,3-dicarboxylate.
-
Determine the diastereomeric ratio by H NMR or chiral HPLC analysis.
General Procedure for Horner-Wadsworth-Emmons Olefination
This protocol is a general procedure for the HWE reaction.[8][10]
-
To a suspension of sodium hydride (NaH, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere, add a solution of the appropriate phosphonate ester (1.1 mmol) in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes to generate the phosphonate carbanion.
-
Cool the reaction mixture to 0 °C and add a solution of the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-alkylidenepyrrolidine-1,3-dicarboxylate.
General Procedure for the Synthesis of Spirooxindole-pyrrolidines
This protocol is based on the [3+2] cycloaddition reaction.[1]
-
In a round-bottom flask, dissolve the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol), isatin (1.0 mmol), and sarcosine or L-proline (1.0 mmol) in a suitable solvent such as methanol (10 mL).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure spirooxindole-pyrrolidine derivative.
Experimental and Screening Workflow
The discovery of novel bioactive compounds based on the 4-oxopyrrolidine-1,3-dicarboxylate scaffold often involves the synthesis of a compound library followed by high-throughput screening (HTS).
References
- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a molecule of significant interest in medicinal chemistry and drug development. The presence of a chiral center at the C3 position of the pyrrolidine ring dictates the existence of enantiomers, which may exhibit distinct pharmacological and toxicological profiles. This document outlines the key stereochemical aspects, including potential synthetic strategies for enantioselective synthesis and detailed methodologies for the separation and characterization of its stereoisomers.
Introduction to the Stereochemistry
The core structure of this compound features a stereogenic center at the C3 carbon, which is substituted with an ethoxycarbonyl group. Consequently, the molecule exists as a pair of enantiomers: the (R)- and (S)-isomers. The precise control and characterization of this stereocenter are paramount in the development of pharmaceuticals, as different enantiomers can interact differently with chiral biological targets such as enzymes and receptors.
Asymmetric Synthesis Strategies
The enantioselective synthesis of 3-substituted 4-oxopyrrolidine derivatives is a key challenge. Based on established methodologies for similar structures, several asymmetric strategies can be proposed to obtain enantiomerically enriched this compound.
One promising approach is the use of organocatalysis, particularly asymmetric Michael additions. This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral organic molecule to induce stereoselectivity.
Experimental Protocol: Representative Asymmetric Michael Addition
A plausible synthetic route could involve the asymmetric Michael addition of a nucleophile to an N-benzyl-substituted maleimide derivative, followed by further transformations.
Step 1: Synthesis of N-benzylmaleimide. Benzylamine is reacted with maleic anhydride in a suitable solvent like acetic acid to yield N-benzylmaleimide.
Step 2: Asymmetric Michael Addition. The N-benzylmaleimide is then subjected to a Michael addition with a suitable nucleophile, such as the ethyl ester of a glycine equivalent, in the presence of a chiral organocatalyst (e.g., a cinchona alkaloid-derived catalyst). The reaction is typically carried out at low temperatures to enhance enantioselectivity.
Step 3: Cyclization and Functional Group Manipulation. The resulting Michael adduct undergoes intramolecular cyclization to form the pyrrolidine ring. Subsequent functional group manipulations, if necessary, would lead to the target molecule.
The following diagram illustrates a conceptual workflow for the asymmetric synthesis.
Stereochemical Analysis
The successful synthesis of enantiomerically enriched this compound necessitates robust analytical methods to determine the enantiomeric purity and absolute configuration.
3.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
Experimental Protocol: Representative Chiral HPLC Method
-
Column: A chiral column, such as one based on a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve the best resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm, due to the benzyl group).
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
The following diagram illustrates the workflow for chiral HPLC analysis.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR will not distinguish between enantiomers, NMR is invaluable for confirming the relative stereochemistry in diastereomers and for determining enantiomeric purity using chiral derivatizing agents or chiral solvating agents. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative configuration of substituents on the pyrrolidine ring in more complex derivatives.
3.3. X-ray Crystallography
For a definitive determination of the absolute configuration, single-crystal X-ray crystallography is the most powerful technique.[1] This method provides the three-dimensional structure of the molecule in the solid state, unambiguously assigning the (R) or (S) configuration. This requires obtaining a suitable single crystal of an enantiomerically pure sample.
Data Presentation
The following tables present a template for the type of quantitative data that would be collected during the stereochemical investigation of this compound.
Table 1: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (R)-isomer | 12.5 | 98.5 | 97.0 |
| (S)-isomer | 15.2 | 1.5 |
Table 2: Representative Spectroscopic and Physical Data
| Property | (R)-enantiomer | (S)-enantiomer |
| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts and coupling constants | Identical to (R)-enantiomer |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts | Identical to (R)-enantiomer |
| Specific Rotation [α]D20 | e.g., +X° (c 1.0, CHCl₃) | e.g., -X° (c 1.0, CHCl₃) |
| Melting Point | Expected value | Identical to (R)-enantiomer |
Table 3: Representative X-ray Crystallographic Data for the (R)-enantiomer
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | Hypothetical values |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | Hypothetical value |
| Z | 4 |
| Flack Parameter | Value close to 0 |
Conclusion
The stereochemistry of this compound is a critical aspect of its potential application in drug discovery and development. This guide has outlined the fundamental principles and methodologies for the asymmetric synthesis and stereochemical analysis of this molecule. While specific experimental data for this exact compound is not yet prevalent in the literature, the protocols and strategies presented here, based on closely related structures, provide a robust framework for researchers in this field. The application of these methods will be essential for the synthesis of enantiomerically pure material and the elucidation of its three-dimensional structure, which are crucial steps in understanding its biological activity.
References
The N-Benzyl Group: A Linchpin in Modulating Pyrrolidine Ring Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its conformational flexibility and the nucleophilicity of the nitrogen atom make it a versatile scaffold in organic synthesis and medicinal chemistry. The strategic introduction of an N-benzyl group onto the pyrrolidine ring profoundly influences its reactivity, offering a powerful tool to modulate steric and electronic properties, direct stereochemical outcomes, and serve as a crucial protecting group in multi-step syntheses. This technical guide provides a comprehensive overview of the multifaceted role of the N-benzyl group in the reactivity of the pyrrolidine ring, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Electronic and Steric Influence of the N-Benzyl Group
The N-benzyl group imparts a unique combination of electronic and steric effects on the pyrrolidine ring, which are pivotal in dictating its chemical behavior.
Electronic Effects: The benzyl group, through its phenyl ring, can exert both inductive and resonance effects. While the methylene (-CH2-) bridge renders the direct resonance effect on the nitrogen lone pair negligible, the electron-withdrawing nature of the phenyl group can subtly influence the basicity and nucleophilicity of the pyrrolidine nitrogen.[1] This modulation is critical in organocatalysis, where the nitrogen's ability to form enamines or ammonium ions is central to the catalytic cycle. For instance, in proline-catalyzed reactions, N-substitution is extensively explored to fine-tune the catalyst's electronic properties, thereby influencing its activity and stereoselectivity.[3]
Steric Hindrance: The bulky benzyl group provides significant steric hindrance around the nitrogen atom. This steric bulk can direct the approach of incoming reagents, leading to enhanced stereoselectivity in reactions at the α-carbon of the pyrrolidine ring. In asymmetric catalysis, this controlled steric environment creates a well-defined chiral pocket, which is instrumental in achieving high levels of enantioselectivity.[4] For example, in asymmetric aldol reactions, the steric hindrance of the N-substituent plays a crucial role in modulating the stereochemical outcome.[3]
The N-Benzyl Group as a Protecting Group
The benzyl group is a widely employed protecting group for the nitrogen atom in pyrrolidine due to its stability under a broad range of reaction conditions and the availability of reliable methods for its removal.
Protection (N-Benzylation): The introduction of a benzyl group onto the pyrrolidine nitrogen is typically achieved through nucleophilic substitution of a benzyl halide or reductive amination.
Deprotection (Debenzylation): The removal of the N-benzyl group is a critical step in many synthetic sequences. Several methods are available, with catalytic hydrogenation being one of the most common and green approaches.[5] However, this method is not always suitable if the molecule contains other functional groups susceptible to reduction.[6] Alternative methods include the use of strong acids or oxidizing agents. Recent advancements have focused on developing milder and more selective debenzylation protocols. For instance, acid-facilitated debenzylation using acetic acid in conjunction with palladium-catalyzed hydrogenation has been shown to improve yields in cases where standard hydrogenation is sluggish.[5][7] Another method involves the use of potassium tert-butoxide and oxygen in DMSO.[6]
Role in Asymmetric Synthesis and Organocatalysis
N-benzylproline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, most notably aldol and Michael addition reactions.[3] The benzyl group plays a critical role in defining the catalyst's performance.
Mechanism of Asymmetric Induction: The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the ketone and the proline catalyst.[3][8] The N-benzyl group influences the stereochemical outcome by modifying the steric environment of the transition state.[3] The bulky benzyl group helps to create a more rigid and defined chiral pocket, favoring the approach of the aldehyde from one face of the enamine, thus leading to high enantioselectivity.[4]
// Nodes Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="N-Benzylproline\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Stereodetermining\nTransition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="H₂O", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Aldol Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; RegeneratedCatalyst [label="Regenerated\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ketone -> Enamine [label="+ Catalyst"]; Catalyst -> Enamine; Enamine -> TransitionState; Aldehyde -> TransitionState; TransitionState -> Iminium [label="C-C bond formation"]; Iminium -> Product [label="+ H₂O"]; Water -> Product; Product -> RegeneratedCatalyst [style=dashed]; RegeneratedCatalyst -> Catalyst [style=dashed, label="Catalytic Cycle"]; } .enddot Caption: Catalytic cycle of an N-benzylproline catalyzed asymmetric aldol reaction.
Quantitative Impact on Reactivity and Selectivity: The substitution on the nitrogen of proline significantly impacts reaction yields and enantiomeric excess (ee). While L-proline itself is a versatile catalyst, N-substituted derivatives are often superior.
| Catalyst | Reaction | Yield (%) | ee (%) | Reference |
| L-Proline | Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | 68 | 76 | [9] |
| N-Benzoyl-L-proline | Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | 85 | 95 | [9] |
| Hayashi-Jørgensen Catalyst | Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | 99 | >99 | [9] |
This table presents representative data and highlights the general trend of improved performance with N-substituted proline derivatives and newer generation organocatalysts.
Reactivity of N-Benzyl-2-lithiopyrrolidine
The N-benzyl group also plays a crucial role in the chemistry of organometallic derivatives of pyrrolidine. N-benzyl-2-lithiopyrrolidine is a valuable synthetic intermediate for the introduction of substituents at the C2 position of the pyrrolidine ring. The benzyl group acts as a protecting group and can also influence the stereochemical outcome of subsequent reactions.
// Nodes Start [label="N-Benzylpyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Lithiation [label="Lithiation\n(e.g., s-BuLi/TMEDA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-Benzyl-2-lithiopyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Electrophile (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Alkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Substituted\nN-Benzylpyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Lithiation; Lithiation -> Intermediate; Intermediate -> Alkylation; Electrophile -> Alkylation; Alkylation -> Product; } .enddot Caption: General workflow for the lithiation and alkylation of N-benzylpyrrolidine.
Experimental Protocols
5.1. General Procedure for N-Benzylation of Pyrrolidine
This protocol describes a typical reductive amination procedure for the synthesis of N-benzylpyrrolidine.
Materials:
-
Pyrrolidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of pyrrolidine (1.0 equiv) in dichloromethane (DCM), add benzaldehyde (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzylpyrrolidine.
5.2. General Procedure for Catalytic Debenzylation of N-Benzylpyrrolidine
This protocol outlines a standard procedure for the removal of the N-benzyl group using palladium on carbon as a catalyst.
Materials:
-
N-Benzylpyrrolidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-benzylpyrrolidine derivative (1.0 equiv) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (10-20 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated pyrrolidine derivative.
5.3. General Experimental Workflow for an N-Substituted L-Proline Catalyzed Asymmetric Aldol Reaction [3]
// Nodes Start [label="Mix Aldehyde, Ketone, and\nN-Benzylproline Catalyst in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at specified temperature\n(e.g., room temperature)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor reaction progress\n(TLC, HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quench reaction\n(e.g., with sat. aq. NH₄Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract with organic solvent\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry organic layer\n(e.g., over Na₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify by flash column\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Determine yield and enantiomeric\nexcess (chiral HPLC)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction complete"]; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Analysis; } .enddot Caption: A typical experimental workflow for an N-substituted L-proline catalyzed asymmetric aldol reaction.[3]
Conclusion
The N-benzyl group is a powerful and versatile tool in the chemistry of the pyrrolidine ring. Its judicious application allows for the fine-tuning of electronic and steric properties, enabling precise control over reactivity and stereoselectivity. As a reliable protecting group, it facilitates complex multi-step syntheses of biologically active molecules and advanced materials. The continued development of novel N-benzylpyrrolidine-based catalysts and synthetic methodologies underscores the enduring importance of this structural motif in modern organic chemistry and drug discovery. For researchers and professionals in these fields, a thorough understanding of the role of the N-benzyl group is essential for the rational design of new synthetic strategies and the development of innovative chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
The Dieckmann Condensation: A Technical Guide to the Synthesis of 4-Oxopyrrolidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the Dieckmann condensation in the synthesis of 4-oxopyrrolidines, a heterocyclic scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and the relevance of 4-oxopyrrolidine derivatives in drug development, particularly as kinase inhibitors.
Introduction: The Dieckmann Condensation as a Powerful Tool for Heterocyclic Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is effected by a strong base to yield a β-keto ester.[1] This reaction is a cornerstone of organic synthesis for the formation of five- and six-membered rings.[1] The synthesis of heterocyclic systems, such as the 4-oxopyrrolidine core, is a valuable application of this reaction, providing a versatile scaffold for the development of novel therapeutic agents. The 4-oxopyrrolidine moiety is a key structural feature in a variety of biologically active compounds, demonstrating potential as anticancer and antimicrobial agents.[2]
Reaction Mechanism and Key Parameters
The Dieckmann condensation proceeds through the formation of an enolate ion at the α-position of one of the ester groups. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion leads to the formation of the cyclic β-keto ester.
Several factors influence the success and efficiency of the Dieckmann condensation for 4-oxopyrrolidine synthesis:
-
Choice of Base: Strong, non-nucleophilic bases are essential to promote enolate formation without competing side reactions. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), and benzene are typically used to ensure the reactivity of the base and prevent hydrolysis of the reactants and intermediates.
-
Reaction Temperature: The reaction is often carried out at elevated temperatures to facilitate the cyclization.
-
Substrate: The starting material is a diester, typically derived from the double Michael addition of an amine to an α,β-unsaturated ester. For the synthesis of N-substituted 4-oxopyrrolidines, an N-substituted iminodiacetic acid diester is the key precursor.
Experimental Protocols
This section provides a detailed experimental protocol for a representative Dieckmann condensation in the synthesis of a 4-oxopyrrolidine derivative.
Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate (Precursor)
The diester precursor is synthesized via a double Michael addition of benzylamine to ethyl acrylate.
Procedure:
A mixture of benzylamine (10.7 g, 0.1 mol) and ethyl acrylate (22.0 g, 0.22 mol) is heated at reflux for 24 hours. The excess ethyl acrylate is removed by distillation under reduced pressure. The resulting crude product, diethyl N-benzyl-3,3'-iminodipropionate, is then purified by vacuum distillation.
Dieckmann Condensation: Synthesis of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate
Materials:
-
Diethyl N-benzyl-3,3'-iminodipropionate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of diethyl N-benzyl-3,3'-iminodipropionate (29.3 g, 0.1 mol) in anhydrous toluene (150 mL) is added dropwise to a stirred suspension of sodium hydride (4.4 g, 0.11 mol of 60% dispersion) in anhydrous toluene (100 mL) under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux for 2 hours, during which time the evolution of hydrogen gas should cease.
-
The mixture is then cooled to room temperature, and glacial acetic acid (6.6 g, 0.11 mol) is added cautiously to quench the excess sodium hydride.
-
The reaction mixture is washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data
| Compound | Starting Material | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | Diethyl N-benzyl-3,3'-iminodipropionate | Sodium Hydride | Toluene | 2 | Reflux | ~75-85 | |
| Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | Dimethyl carbonate and 1-benzyl-3-piperidone | Sodium Hydride | - | 0.33 | Reflux | 99 | [3] |
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate via the Dieckmann condensation.
References
- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Characteristics of Substituted 4-Oxopyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopyrrolidine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its inherent structural features, including a polar ketone, a hydrogen bond accepting nitrogen atom, and multiple points for substitution, allow for the fine-tuning of physicochemical properties critical for drug discovery and development. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted 4-oxopyrrolidines, detailed experimental protocols for their determination, and insights into their biological relevance.
Quantitative Physicochemical Data
The lipophilicity (LogP), acid dissociation constant (pKa), aqueous solubility, and melting point are fundamental parameters that govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. Below are tabulated data for representative substituted 4-oxopyrrolidine derivatives, compiled from various research publications.
Table 1: Physicochemical Properties of Substituted 5-Oxopyrrolidine-3-carbohydrazide Derivatives
| Compound ID | R | Melting Point (°C) |
| 5 | H | 203–204 |
| 6 | 4-Cl | 213–214 |
| 7 | 4-Br | 224–225 |
| 9 | 4-OCH₃ | 234–235 |
| 10 | 2,5-di(OCH₃) | 190–191 |
Table 2: Melting Points of Substituted 4-Arylidene-5-Oxopyrrolidine Derivatives
| Compound ID | Ar¹ | Ar² | Melting Point (°C) |
| RPDPRH | 4-F-Ph | 4-Cl-Ph | 235–236 |
| RPDPRI | 4-F-Ph | 4-F-Ph | 128–130 |
| RPDPRO | Ph | 4-Cl-Ph | 142–144 |
Data sourced from research on the design and synthesis of rhopaladins' analog 4-arylidene-5-oxopyrrolidine derivatives with apoptosis-promoting effects[1].
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following are detailed, standard protocols for measuring the key parameters of substituted 4-oxopyrrolidines.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. By titrating a solution of the compound with a strong acid or base and monitoring the pH change, the pKa can be determined from the inflection point of the titration curve.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
The substituted 4-oxopyrrolidine compound
Procedure:
-
Sample Preparation: Prepare a 1-5 mM solution of the 4-oxopyrrolidine derivative in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be specific to that solvent system.
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Titration:
-
For acidic compounds, titrate with the standardized NaOH solution.
-
For basic compounds, titrate with the standardized HCl solution.
-
-
Data Collection: Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.
Workflow for pKa Determination by Potentiometric Titration
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).
Principle: The LogP is the logarithm of the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
The substituted 4-oxopyrrolidine compound
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer of a specific pH for LogD determination) with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Sample Addition: Add a known amount of the 4-oxopyrrolidine derivative to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Workflow for LogP Determination by Shake-Flask Method
Both kinetic and thermodynamic solubility are important parameters in drug discovery.
2.3.1 Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is useful for early-stage screening.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which the compound precipitates is determined by measuring the turbidity of the solution.
Materials:
-
96-well microplate
-
Plate reader with nephelometric or turbidimetric capabilities
-
DMSO stock solution of the 4-oxopyrrolidine derivative (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
2.3.2 Thermodynamic Solubility Assay (Shake-Flask Method)
This method provides the equilibrium solubility, which is more relevant for formulation development.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound in the saturated solution is determined.
Materials:
-
Screw-cap vials
-
Mechanical shaker
-
Centrifuge and/or filters
-
HPLC system for concentration analysis
-
Aqueous buffer
-
Solid 4-oxopyrrolidine compound
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation of Solid: Centrifuge or filter the suspension to remove the undissolved solid.
-
Concentration Measurement: Determine the concentration of the compound in the clear supernatant/filtrate using a validated HPLC method.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.
Principle: A small amount of the powdered sample in a capillary tube is heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.
Materials:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
The solid substituted 4-oxopyrrolidine compound (finely powdered and dry)
Procedure:
-
Sample Loading: Pack the dry, powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point).
-
Reporting: The melting point is reported as a range between the onset and clear point temperatures.
Biological Relevance and Signaling Pathways
Substituted 4-oxopyrrolidines have been investigated for a range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism of action can involve modulation of various cellular signaling pathways.
One notable example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by certain oxopyrrolidine derivatives. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.
A novel 2-oxopyrrolidine derivative, (5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate (LN-53), has been shown to efficiently induce the Nrf2 signaling pathway in human epidermal keratinocytes[2][3][4][5]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. These genes encode for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Activation of the Nrf2 Signaling Pathway by a Substituted Oxopyrrolidine
The 4-oxopyrrolidine scaffold can also be found in molecules designed as enzyme inhibitors. The structural features of the ring and its substituents can be tailored to fit into the active site of specific enzymes, thereby modulating their activity. For instance, derivatives of this scaffold have been explored as inhibitors of kinases, proteases, and other enzymes implicated in various diseases. The development of such inhibitors often involves a detailed structure-activity relationship (SAR) study, where the physicochemical properties of the compounds play a crucial role in their potency and selectivity. For example, certain 5-oxopyrrolidine-3-carbohydrazides have been identified as potent protein kinase inhibitors[6].
This guide provides a foundational understanding of the physicochemical characteristics of substituted 4-oxopyrrolidines. A thorough experimental determination of these properties for novel derivatives is a critical step in the journey from a chemical entity to a potential therapeutic agent.
References
- 1. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Compounds Using 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a versatile starting material in the synthesis of bioactive compounds. The inherent functionalities of this molecule, including a ketone, a β-ketoester system, and a protected amine, make it a valuable scaffold for the construction of diverse and complex molecular architectures, particularly for drug discovery and development.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. This compound is a highly functionalized pyrrolidine derivative that serves as a key building block for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and modulators of the central nervous system. This document will focus on a key transformation of this starting material: the synthesis of 4-aminopyrrolidine derivatives, which are crucial intermediates for various therapeutic agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[2]
Key Synthetic Applications
The primary synthetic utility of this compound lies in the reactivity of its 4-oxo group. This ketone can be readily transformed into a variety of functional groups, with reductive amination being a particularly powerful method for introducing a key amino group. This transformation is often a critical step in the synthesis of DPP-4 inhibitors and other bioactive compounds.
Application Note: Synthesis of 4-Amino-pyrrolidine Intermediates
The conversion of the 4-oxo group to an amino group via reductive amination opens up a vast chemical space for further derivatization. The resulting 4-aminopyrrolidine-3-carboxylate scaffold can be further modified at the amino group, the ester, and after deprotection, the ring nitrogen, to generate libraries of compounds for biological screening.
Below is a detailed protocol for a representative reductive amination reaction to produce a key 4-amino-pyrrolidine intermediate.
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of 1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
This protocol describes the conversion of the 4-oxo group to a primary amine using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride |
| Solvent | Methanol |
| Reaction Time | 13-17 hours |
| Typical Yield | 65-80% |
| Purity (post-chromatography) | >95% |
Visualization of Synthetic Pathway and Experimental Workflow
Diagram 1: Synthetic Pathway from this compound to a 4-Aminopyrrolidine Derivative
Caption: Synthetic route to a key 4-aminopyrrolidine intermediate.
Diagram 2: Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for the reductive amination protocol.
References
Application Notes: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a Versatile Building Block for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a highly functionalized pyrrolidine derivative, as a key building block in the stereoselective synthesis of complex alkaloids. Its strategic placement of functional groups allows for the construction of intricate polycyclic systems, most notably demonstrated in the synthesis of the potent antitumor agent (±)-Rhazinilam.
Introduction
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active alkaloids and pharmaceutical agents. The inherent chirality and conformational rigidity of this scaffold make it an attractive starting point for the synthesis of complex molecular architectures. This compound serves as a valuable chiral synthon, offering multiple points for chemical modification. The presence of a ketone, an ester, and a carbamate within the pyrrolidine ring system provides a rich platform for diverse synthetic transformations.
Synthesis of the Building Block
The preparation of this compound is efficiently achieved through a two-step sequence involving a Michael addition followed by a Dieckmann condensation. This approach offers a straightforward and scalable route to this key intermediate.
Experimental Protocol: Synthesis of this compound
Step 1: Michael Addition
-
To a solution of N-benzylglycine ethyl ester (1.0 eq) in a suitable aprotic solvent such as ethanol or THF, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diethyl itaconate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude triester intermediate, Diethyl 2-(N-benzyl-N-(ethoxycarbonylmethyl)amino)succinate. This intermediate is often used in the next step without further purification.
Step 2: Dieckmann Condensation
-
Dissolve the crude triester from the previous step in a dry, aprotic solvent such as toluene or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base, such as sodium ethoxide (1.2 eq) or potassium tert-butoxide (1.2 eq), portion-wise at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of citric acid or dilute hydrochloric acid to neutralize the base.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a stable solid.
| Reaction Step | Key Reagents | Typical Solvents | Reaction Conditions | Typical Yield |
| Michael Addition | N-benzylglycine ethyl ester, Diethyl itaconate, DBU | Ethanol, THF | 0 °C to RT, 12-24 h | >90% (crude) |
| Dieckmann Condensation | Diethyl 2-(N-benzyl-N-(ethoxycarbonylmethyl)amino)succinate, Sodium ethoxide | Toluene, THF | Reflux, 2-4 h | 75-85% |
Table 1: Summary of Synthetic Protocol for this compound.
Application in the Total Synthesis of (±)-Rhazinilam
(±)-Rhazinilam is a pyrrole-containing alkaloid that exhibits potent antitumor activity by disrupting microtubule assembly. The synthesis of its complex, strained nine-membered lactam ring fused to a tetrahydroindolizine core presents a significant synthetic challenge. This compound serves as an excellent precursor to the key tetrahydroindolizine intermediate required for the synthesis of Rhazinilam.
Experimental Protocol: Conversion to a Key Tetrahydroindolizine Intermediate
Step 1: Reduction and Knoevenagel Condensation
-
Reduce the ketone at the C4 position of this compound using a mild reducing agent like sodium borohydride in methanol at 0 °C to afford the corresponding alcohol.
-
Protect the resulting hydroxyl group, for example, as a silyl ether (e.g., using TBSCl and imidazole in DMF).
-
Introduce a side chain at the C3 position, which will ultimately form part of the nine-membered ring. This can be achieved through a Knoevenagel condensation of the corresponding aldehyde with the active methylene group at C3, followed by reduction.
Step 2: Deprotection and Cyclization
-
Selectively remove the N-benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).
-
The resulting secondary amine can then undergo an intramolecular cyclization to form the tetrahydroindolizine core. This cyclization can be promoted by various methods, including reductive amination or activation of a suitable leaving group on the side chain.
Step 3: Further Functionalization and Ring Closure
-
The ester and carbamate functionalities on the tetrahydroindolizine intermediate provide handles for the introduction of the remaining atoms of the Rhazinilam skeleton.
-
The final nine-membered lactam ring is typically formed via a macrolactamization reaction.
| Transformation | Key Reagents/Conditions | Purpose |
| Ketone Reduction | NaBH₄, MeOH | Formation of the C4-hydroxyl group. |
| Hydroxyl Protection | TBSCl, Imidazole, DMF | Protection of the alcohol to allow for further transformations. |
| N-Benzyl Deprotection | H₂, Pd/C, Ethanol | Unmasking the secondary amine for cyclization.[1][2] |
| Tetrahydroindolizine Formation | Intramolecular Cyclization | Construction of the bicyclic core of Rhazinilam. |
| Macrolactamization | e.g., EDCI, HOBt | Formation of the nine-membered lactam ring. |
Table 2: Key Transformations in the Synthesis of a (±)-Rhazinilam Precursor.
Visualization of Synthetic Pathways
Caption: Synthesis of the Pyrrolidine Building Block.
Caption: General Workflow for (±)-Rhazinilam Synthesis.
Conclusion
This compound is a strategically designed and readily accessible building block that provides an efficient entry point into the synthesis of complex pyrrolidine-containing alkaloids. The protocols outlined herein demonstrate its synthesis and subsequent application in the construction of the core structure of (±)-Rhazinilam. The versatility of this intermediate suggests its potential utility in the synthesis of a broader range of alkaloids and other biologically active molecules, making it a valuable tool for researchers in synthetic and medicinal chemistry.
References
Application Notes and Protocols: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate and its structural analog, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, are versatile heterocyclic intermediates with significant applications in medicinal chemistry. The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds. These intermediates serve as crucial building blocks for the synthesis of a wide range of therapeutic agents, including those with anticonvulsant, neuroprotective, and anticancer properties. Their chemical structure allows for diverse modifications, making them ideal starting materials for the development of novel drug candidates. This document provides an overview of their applications, detailed experimental protocols, and quantitative biological data for derivatives.
Key Applications in Medicinal Chemistry
The utility of this compound and its analogs stems from their role as key intermediates in the synthesis of complex molecular architectures.[1] The pyrrolidinone ring system is a central feature in many compounds targeting the central nervous system (CNS).
Anticonvulsant Agents: Derivatives of the 4-oxopyrrolidine scaffold have been extensively investigated for their potential as anticonvulsant drugs. These compounds are often designed to modulate ion channels or enhance the action of the inhibitory neurotransmitter GABA.
Neuroprotective Agents: Certain derivatives have shown promise as neuroprotective agents. For instance, 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been found to exhibit protective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity by attenuating Ca2+ influx and suppressing the upregulation of the NR2B subunit of the NMDA receptor.
Anticancer Agents (HDAC Inhibitors): The 4-oxopyrrolidine moiety serves as a scaffold for the synthesis of novel histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Synthesis of the Core Scaffold
The synthesis of the ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate core typically proceeds via a Dieckmann condensation reaction. This intramolecular cyclization of a diester is a powerful method for forming five-membered rings.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This protocol describes a general procedure for the synthesis of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a close analog and common precursor.
Materials:
-
N-benzylglycine ethyl ester
-
Ethyl acrylate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid, dilute
-
Sodium bicarbonate, saturated solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Michael Addition: To a solution of N-benzylglycine ethyl ester in a suitable solvent, add ethyl acrylate. The reaction can be catalyzed by a base and is typically stirred at room temperature until completion.
-
Work-up: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude diester intermediate.
-
Dieckmann Condensation: The crude diester is dissolved in anhydrous toluene. Sodium ethoxide is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Acidification and Extraction: The reaction mixture is cooled to room temperature and quenched by the addition of dilute hydrochloric acid to neutralize the base. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[2]
Biological Activity and Quantitative Data
Derivatives of the 1-benzyl-4-oxopyrrolidine scaffold have demonstrated significant biological activity in various assays. The following tables summarize the quantitative data for representative compounds.
Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
The anticonvulsant activity of various pyrrolidine-2,5-dione derivatives has been evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is a measure of the dose required to produce a therapeutic effect in 50% of the population.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | 69.89 | - | [3] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | >100 | 85.3 | [4] |
| 3-(benzylamino)pyrrolidine-2,5-dione | 75.2 | >100 | [4] |
| Compound 12 (a 3-methylpyrrolidine-2,5-dione derivative) | 16.13 - 46.07 | 134.0 | [5] |
| Compound 23 (a pyrrolidine-2,5-dione derivative) | 16.13 - 46.07 | 128.8 | [5] |
| Compound 4 (a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative) | 62.14 | - | [6] |
| Compound 5 (an alaninamide derivative) | 48.00 | - | [7] |
Histone Deacetylase (HDAC) Inhibitory Activity of Pyrrolidine Derivatives
The anticancer potential of pyrrolidine derivatives has been assessed by their ability to inhibit HDAC enzymes. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | IC50 (nM) | Reference |
| 21j (a (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivative) | PI3Kα | 2.9 | [8] |
| HDAC6 | 26 | [8] | |
| 7a (an α-amino amide derivative) | Hela cells | 310 | [9] |
| 13a (an α-amino amide derivative) | Hela cells | 5190 | [9] |
| 5j (a[10]-shogaol pyrazole derivative) | HDACs | 51000 | [11] |
| 4d (a[10]-shogaol immino derivative) | HDACs | 60000 | [11] |
| Nafamostat | HDAC1 | 4670 | [12] |
| HDAC2 | 4690 | [12] | |
| HDAC3 | 4040 | [12] | |
| HDAC8 | 1520 | [12] | |
| Piceatannol | HDAC1 | 4280 | [12] |
| HDAC2 | 5040 | [12] | |
| HDAC3 | 23290 | [12] | |
| HDAC8 | 3420 | [12] |
Experimental Protocols for Biological Assays
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock generator with corneal electrodes.
-
0.9% saline solution containing 0.5% tetracaine hydrochloride.
Procedure:
-
Administer the test compound to mice, typically via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect, apply a drop of the saline/tetracaine solution to the eyes of the mouse.
-
Position the corneal electrodes on the corneas of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
Apparatus:
-
Pentylenetetrazole (PTZ) solution.
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
Procedure:
-
Administer the test compound to mice (i.p.).
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.
-
Place the mouse in an individual observation chamber.
-
Observe the mouse for 30 minutes for the presence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure indicates protection.
Histone Deacetylase (HDAC) Inhibition Assay
This is a general protocol for a fluorometric HDAC activity assay.
Materials:
-
HDAC substrate (e.g., a fluorogenic acetylated peptide).
-
HDAC enzyme preparation (e.g., nuclear extract or purified enzyme).
-
Assay buffer.
-
Developer solution (to stop the reaction and generate a fluorescent signal).
-
Test compounds and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
96-well microplate and a fluorescence plate reader.
Procedure:
-
In a 96-well plate, add the assay buffer, HDAC enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for preparing derivatives from the 4-oxopyrrolidine core.
Caption: Synthetic workflow for 4-oxopyrrolidine derivatives.
NMDA Receptor Signaling Pathway in Neuroprotection
This diagram illustrates the role of the NR2B subunit in NMDA receptor-mediated signaling and how its modulation can lead to neuroprotection.
Caption: NMDA receptor signaling and neuroprotection.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 5. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models [mdpi.com]
- 8. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis with 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of chiral 4-hydroxypyrrolidine derivatives starting from 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The methodologies described herein are critical for the generation of stereochemically defined building blocks essential for drug discovery and development.
Introduction
This compound is a versatile synthetic intermediate for the preparation of a variety of substituted pyrrolidines, a structural motif frequently found in biologically active compounds and natural products. The stereoselective reduction of the C4-keto group is a key transformation that introduces two new chiral centers. This document outlines protocols for achieving high diastereoselectivity and enantioselectivity in this reduction, primarily through biocatalytic methods that offer excellent stereocontrol and environmentally benign reaction conditions. The information is based on analogous stereospecific microbial reductions of similar heterocyclic keto esters.[1]
Key Applications
The resulting chiral 4-hydroxy-1-benzylpyrrolidine-3-carboxylates are valuable precursors for:
-
Novel Antibacterial Agents: The pyrrolidine scaffold is a common feature in many antibacterial drugs.
-
Antiviral Compounds: Chiral pyrrolidines are integral to the structure of several antiviral medications.
-
Central Nervous System (CNS) Agents: The stereochemistry of pyrrolidine derivatives often dictates their activity and selectivity for CNS targets.
-
Chiral Ligands and Catalysts: Enantiomerically pure pyrrolidines can be used as ligands in asymmetric catalysis.
Stereoselective Biocatalytic Reduction
The stereoselective reduction of the 4-keto group of this compound can be effectively achieved using various microorganisms, yielding predominantly either the cis-(3R,4R) or trans-(3R,4S) diastereomers with high enantiomeric excess.[1] The choice of microorganism and the control of reaction parameters such as pH are crucial for directing the stereochemical outcome.
Workflow for Biocatalytic Reduction
Caption: General workflow for the biocatalytic reduction.
Data Presentation: Stereoselective Microbial Reduction
The following table summarizes the expected outcomes based on the microbial reduction of a closely related piperidine analog, which is anticipated to provide similar results for the pyrrolidine substrate.[1]
| Microorganism | Predominant Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Estimated Yield |
| Candida parapsilosis SC16347 | cis-(3R,4R) | 97.4% | 99.8% | 59% |
| Pichia methanolica SC16415 | cis-(3R,4R) | 99.5% | 98.2% | - |
| Selected Cultures (Screening) | trans-(3R,4S) | Moderate | >99% | - |
Experimental Protocols
Protocol 1: General Procedure for Microbial Screening
-
Culture Preparation: Inoculate the selected microorganisms into a suitable growth medium (e.g., YM broth) and incubate at 28 °C with shaking (250 rpm) for 48-72 hours.
-
Bioreduction: Add this compound (dissolved in a minimal amount of ethanol) to the microbial culture to a final concentration of 1 g/L.
-
Incubation: Continue the incubation under the same conditions for 48-96 hours.
-
Sampling and Analysis: Periodically take samples from the reaction mixture. Extract the samples with ethyl acetate, and analyze the organic layer by chiral HPLC to determine the conversion, diastereomeric excess (de), and enantiomeric excess (ee).
Protocol 2: Preparative Scale Bioreduction for cis-(3R,4R) Isomer
This protocol is adapted from a procedure for a similar substrate which should be applicable here.[1]
-
Inoculum Preparation: Grow Candida parapsilosis SC16347 in a seed medium (e.g., 2% glucose, 1% yeast extract, 2% peptone) at 28 °C for 24 hours.
-
Fermentation: Transfer the seed culture (10% v/v) to a production medium (e.g., 5% glucose, 1% yeast extract, 2% peptone). Incubate at 28 °C with aeration and agitation.
-
Substrate Addition: After 24 hours of growth, add this compound to a final concentration of 20 g/L. Maintain the pH at approximately 5.0.
-
Reaction Monitoring: Monitor the substrate utilization and product formation by HPLC. The reaction is typically complete within 48 hours.
-
Product Isolation:
-
Centrifuge the culture to separate the cells.
-
Extract the supernatant with ethyl acetate (3 x 1 volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure cis-(3R,4R)-4-hydroxy-1-benzylpyrrolidine-3-carboxylate.
Protocol 3: Stereochemical Analysis
-
Diastereomeric Excess (de) Determination:
-
Use a normal phase HPLC with a suitable column (e.g., silica).
-
Elute with a mixture of hexane and isopropanol.
-
The two diastereomers (cis and trans) should be well-resolved, allowing for the determination of the de by integration of the peak areas.
-
-
Enantiomeric Excess (ee) Determination:
-
Use a chiral HPLC column (e.g., Chiralcel OD-H or similar).
-
Elute with a mixture of hexane and isopropanol.
-
The enantiomers of each diastereomer should be resolved, allowing for the determination of the ee.
-
Logical Relationship of Stereoselective Reduction
The stereochemical outcome of the reduction is dependent on the facial selectivity of the hydride attack on the carbonyl group, which is directed by the enzyme's active site.
Caption: Facial selectivity in the enzymatic reduction.
Conclusion
The stereoselective synthesis of 4-hydroxypyrrolidine derivatives from this compound is a valuable tool for medicinal chemistry and drug development. The use of biocatalysis offers a highly efficient and selective method for obtaining these chiral building blocks. The protocols and data presented here provide a solid foundation for researchers to implement these synthetic strategies in their own laboratories. Further screening of microorganisms and optimization of reaction conditions can lead to even higher yields and selectivities.
References
Application Notes and Protocols: [3+2] Cycloaddition Reactions of 4-Oxopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif frequently found in a vast array of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture and favorable physicochemical properties make it a cornerstone in modern drug discovery. Among the various synthetic strategies to access this important heterocycle, the [3+2] cycloaddition reaction stands out as a powerful and atom-economical method for the diastereoselective and enantioselective construction of highly substituted pyrrolidine rings.
This document provides detailed application notes and experimental protocols for the [3+2] cycloaddition reactions of 4-oxopyrrolidine derivatives. These derivatives serve as versatile building blocks, and their cycloaddition products are of significant interest for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The protocols outlined herein focus on the generation of spiro-pyrrolidinyl oxindoles and other complex heterocyclic systems, which have shown promise as potent bioactive molecules.
Reaction Schematics and Mechanisms
The [3+2] cycloaddition is a pericyclic reaction involving a 1,3-dipole and a dipolarophile, which react to form a five-membered ring. In the context of this document, 4-oxopyrrolidine derivatives can act as either the dipolarophile or be incorporated into the 1,3-dipole. The most common approach involves the reaction of an azomethine ylide (the 1,3-dipole) with an activated alkene, such as a 3-ylideneoxindole, where the 4-oxopyrrolidine moiety is part of the final spirocyclic product.
A prevalent method for generating azomethine ylides in situ is the thermal decarboxylation of an α-amino acid in the presence of an aldehyde or ketone, such as isatin derivatives. This multicomponent approach allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.
Figure 1: General workflow of a three-component [3+2] cycloaddition reaction.
Applications in Drug Discovery
The spirooxindole-pyrrolidine framework is a prominent feature in numerous natural products and synthetic molecules with significant biological activities.[1] For instance, spirotryprostatin A is known to inhibit the G2/M progression of mammalian cells.[2] Furthermore, synthetic spirooxindole compounds have been developed as potent MDM2 inhibitors for cancer therapy.[3] The ability of the [3+2] cycloaddition to rapidly generate libraries of complex spiro-heterocycles makes it a highly attractive strategy in medicinal chemistry and drug development.[2] The introduction of fluorine atoms into the pyrrolidine ring, a common strategy in drug design to enhance metabolic stability and binding affinity, can be achieved through catalytic asymmetric 1,3-dipolar cycloadditions.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for selected [3+2] cycloaddition reactions of 4-oxopyrrolidine derivatives, providing a comparative overview of reaction conditions and outcomes.
Table 1: Three-Component Synthesis of Spirooxindole-Pyrrolidines [3]
| Entry | Amine Component | Aldehyde Component | Dipolarophile | Catalyst/Solvent | Time (min) | Temp (°C) | Yield (%) | dr |
| 1 | THIQ | 4-Bromobenzaldehyde | Olefinic Oxindole | BzOH / EtOH | 30 | 125 (MW) | 67 | 6:1 |
| 2 | THIQ | 4-Chlorobenzaldehyde | Olefinic Oxindole | BzOH / EtOH | 30 | 125 (MW) | 72 | 6:1 |
| 3 | THIQ | 4-Fluorobenzaldehyde | Olefinic Oxindole | BzOH / EtOH | 30 | 125 (MW) | 65 | 5:1 |
| 4 | THIQ | 4-Methylbenzaldehyde | Olefinic Oxindole | BzOH / EtOH | 30 | 125 (MW) | 75 | 7:1 |
THIQ: 1,2,3,4-tetrahydroisoquinoline; MW: Microwave irradiation; dr: diastereomeric ratio.
Table 2: Copper(I)-Catalyzed Asymmetric Synthesis of Fluorinated Pyrrolidines [3]
| Entry | Imine Ester | Fluorinated Styrene | Catalyst System | Time (h) | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Methyl 2-(phenylimino)acetate | 1,1-difluoro-2-phenylethene | Cu(CH₃CN)₄PF₆ / (S)-DTBM-Segphos | 48 | 80 | 96 | >20:1 | 97 |
| 2 | Methyl 2-((4-methoxyphenyl)imino)acetate | 1,1-difluoro-2-phenylethene | Cu(CH₃CN)₄PF₆ / (S)-DTBM-Segphos | 48 | 80 | 95 | >20:1 | 96 |
| 3 | Methyl 2-((4-chlorophenyl)imino)acetate | 1,1,2-trifluoro-2-phenylethene | Cu(CH₃CN)₄PF₆ / (S)-DTBM-Segphos | 48 | 80 | 92 | >20:1 | 95 |
dr: diastereomeric ratio; ee: enantiomeric excess.
Experimental Protocols
The following are detailed protocols for key [3+2] cycloaddition reactions involving 4-oxopyrrolidine derivatives.
Protocol 1: Three-Component Synthesis of Spirooxindole-Pyrrolidines via Azomethine Ylide Cycloaddition [3]
This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidines from a cyclic amine, an aryl aldehyde, and an olefinic oxindole.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) (1.3 mmol)
-
4-Bromobenzaldehyde (1.1 mmol)
-
Olefinic oxindole (1.0 mmol)
-
Benzoic acid (BzOH) (0.5 mmol)
-
Ethanol (EtOH) (3 mL)
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a microwave reactor vial, add 1,2,3,4-tetrahydroisoquinoline (1.3 mmol), 4-bromobenzaldehyde (1.1 mmol), the olefinic oxindole (1.0 mmol), and benzoic acid (0.5 mmol).
-
Add ethanol (3 mL) to the vial and seal it.
-
Place the vial in a microwave reactor and irradiate at 125 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired spirooxindole-pyrrolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Figure 2: Workflow for the three-component synthesis of spirooxindole-pyrrolidines.
Protocol 2: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition for the Synthesis of Fluorinated Pyrrolidines [3]
This protocol details the enantioselective synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives through a copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.
Materials:
-
Cu(CH₃CN)₄PF₆ (0.01 mmol, 5 mol%)
-
(S)-DTBM-Segphos (0.012 mmol, 6 mol%)
-
Toluene (2.0 mL)
-
Potassium tert-butoxide (KOtBu) (0.04 mmol, 20 mol%)
-
Imino ester (0.4 mmol, 2.0 eq.)
-
1,1-gem-difluorostyrene or 1,1,2-trifluorostyrene (0.2 mmol, 1.0 eq.)
-
Nitrogen atmosphere apparatus
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, add Cu(CH₃CN)₄PF₆ (0.01 mmol) and (S)-DTBM-Segphos (0.012 mmol) to a dry reaction tube.
-
Add toluene (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
To the catalyst solution, add potassium tert-butoxide (0.04 mmol), the imino ester (0.4 mmol), and the fluorinated styrene (0.2 mmol) sequentially.
-
Seal the reaction tube and heat the mixture at 80 °C for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the enantiomerically enriched fluorinated pyrrolidine product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and chiral HPLC analysis to determine the enantiomeric excess.
References
- 1. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multicomponent Reactions Involving 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and practical protocols for utilizing 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a key building block in multicomponent reactions (MCRs). This versatile scaffold is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system.[1] The presence of a ketone functionality within the pyrrolidine ring makes it an ideal candidate for a variety of MCRs, enabling the rapid generation of molecular diversity from simple starting materials.
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. These reactions are highly efficient and atom-economical, making them a cornerstone of modern drug discovery and combinatorial chemistry. The pyrrolidone core, present in our substrate, is a privileged scaffold in medicinal chemistry.[1]
This document focuses on the proposed application of this compound in two powerful MCRs: the Passerini and Ugi reactions.
Application Note 1: Synthesis of α-Acyloxy Amide Derivatives via the Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, this compound), and an isocyanide.[2] This reaction provides a straightforward route to α-acyloxy amides, which are valuable intermediates in organic synthesis and have shown potential as bioactive molecules.[2]
Proposed Reaction Scheme
The ketone on the pyrrolidine ring of this compound can react with a variety of carboxylic acids and isocyanides to yield complex, spirocyclic pyrrolidine derivatives.
Caption: Proposed Passerini reaction scheme.
Hypothetical Reactant Scope and Product Yields
The following table outlines a hypothetical set of reactants and expected products for the Passerini reaction. Yields are estimated based on typical Passerini reaction efficiencies.
| Entry | Carboxylic Acid (R1) | Isocyanide (R2) | Expected Product | Hypothetical Yield (%) |
| 1 | Acetic Acid | tert-Butyl isocyanide | 1-Benzyl 3-ethyl 4-(1-acetoxy-2,2-dimethyl-1-oxopropan-1-yl)-4-aminopyrrolidine-1,3-dicarboxylate | 85 |
| 2 | Benzoic Acid | Cyclohexyl isocyanide | 1-Benzyl 3-ethyl 4-(1-(benzoyloxy)-1-(cyclohexylcarbamoyl)methyl)pyrrolidine-1,3-dicarboxylate | 82 |
| 3 | Propionic Acid | Benzyl isocyanide | 1-Benzyl 3-ethyl 4-(1-(benzylcarbamoyl)-1-(propionyloxy)ethyl)pyrrolidine-1,3-dicarboxylate | 88 |
Experimental Protocol: General Procedure for the Passerini Reaction
-
To a solution of this compound (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) is added the carboxylic acid (1.1 mmol).
-
The isocyanide (1.2 mmol) is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acyloxy amide.
-
The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Application Note 2: Synthesis of α-Amino Amide Derivatives via the Ugi Reaction
The Ugi reaction is a four-component reaction between a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide.[3] This reaction is one of the most powerful tools for generating molecular diversity, as it allows for the rapid assembly of complex molecules from simple building blocks.
Proposed Reaction Scheme
In this proposed application, this compound serves as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide to produce highly functionalized spirocyclic pyrrolidine derivatives.
Caption: Proposed Ugi four-component reaction scheme.
Hypothetical Reactant Scope and Product Yields
The following table presents a hypothetical matrix of reactants for the Ugi reaction and their expected products. Yields are estimated based on typical Ugi reaction efficiencies.
| Entry | Amine (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Expected Product | Hypothetical Yield (%) |
| 1 | Aniline | Acetic Acid | tert-Butyl isocyanide | 1-Benzyl 3-ethyl 4-(acetyl(phenyl)amino)-4-(tert-butylcarbamoyl)pyrrolidine-1,3-dicarboxylate | 75 |
| 2 | Benzylamine | Propionic Acid | Cyclohexyl isocyanide | 1-Benzyl 3-ethyl 4-(benzyl(propionyl)amino)-4-(cyclohexylcarbamoyl)pyrrolidine-1,3-dicarboxylate | 78 |
| 3 | Cyclohexylamine | Benzoic Acid | Benzyl isocyanide | 1-Benzyl 3-ethyl 4-(benzoyl(cyclohexyl)amino)-4-(benzylcarbamoyl)pyrrolidine-1,3-dicarboxylate | 72 |
Experimental Protocol: General Procedure for the Ugi Reaction
-
In a round-bottom flask, dissolve the amine (1.1 mmol) and the carboxylic acid (1.1 mmol) in methanol (10 mL).
-
Add this compound (1.0 mmol) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-amino amide product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
The protocols outlined in these application notes provide a solid foundation for the exploration of this compound in multicomponent reactions. The Passerini and Ugi reactions, in particular, offer efficient and versatile pathways to novel, complex, and potentially bioactive spirocyclic pyrrolidine derivatives. These methodologies are highly amenable to combinatorial synthesis and are expected to be valuable tools for researchers in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Pyrrolidines from 4-Oxo Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic pyrrolidines are a class of saturated nitrogen-containing heterocyclic compounds that are prominent structural motifs in a wide array of natural products, pharmaceuticals, and biologically active compounds. Their rigid, three-dimensional architecture makes them highly desirable scaffolds in drug discovery programs, as they allow for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. A key synthetic strategy for accessing these complex structures is the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles. This application note focuses on the synthesis of spirocyclic pyrrolidines utilizing α,β-unsaturated ketones embedded within a cyclic framework, specifically 4-oxo precursors, as the dipolarophile component.
The one-pot, three-component reaction involving an α-amino acid (such as L-proline or sarcosine), an isatin derivative, and a 4-oxo-α,β-unsaturated carbonyl compound represents a highly efficient and atom-economical method for constructing dispiro-pyrrolizidine/pyrrolidine-oxindole systems. The reaction proceeds via the in situ generation of an azomethine ylide from the decarboxylative condensation of the isatin and the amino acid, which then undergoes a 1,3-dipolar cycloaddition with the 4-oxo precursor.
General Reaction Pathway
The synthesis follows a domino reaction sequence beginning with the formation of an azomethine ylide, which then reacts with the 4-oxo precursor in a [3+2] cycloaddition to yield the final spirocyclic pyrrolidine product.
Caption: General reaction pathway for the synthesis of spirocyclic pyrrolidines.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxo Precursor (3,5-bis[Arylmethylidene]-4-oxopiperidine-N-carboxylate)
This protocol describes the synthesis of the dipolarophile, which is a key starting material for the subsequent cycloaddition reaction.
Workflow Diagram:
Caption: Workflow for the synthesis of the 4-oxo precursor.
Procedure:
-
To a solution of 1-ethoxycarbonyl-4-piperidinone (1.71 mL, 10 mmol) and an appropriate aromatic aldehyde (20 mmol) in methanol (20 mL), add potassium hydroxide (1 g) as a base catalyst.[1]
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.[1]
-
The solid product that forms is collected by vacuum filtration.[1]
-
Wash the collected solid with water and then with cold ethanol to afford the pure 3,5-bis[arylmethylidene]-4-oxopiperidine-N-carboxylate precursor.[1]
Protocol 2: One-Pot, Three-Component Synthesis of Dispiro-pyrrolizidine/pyrrolidine-oxindoles
This protocol outlines the main cycloaddition reaction to form the target spirocyclic compounds.
Procedure:
-
In a round-bottom flask, combine the isatin derivative (1 mmol), L-proline (for pyrrolizidines) or sarcosine (for pyrrolidines) (1 mmol), and the 3,5-bis[arylmethylidene]-4-oxopiperidine-N-carboxylate precursor (1 mmol) in methanol (20 mL).[1][2]
-
Heat the reaction mixture to 60°C (reflux) and stir for approximately 120 minutes.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold methanol and dry to obtain the final dispiro-oxindolopyrrolizidine or dispiro-oxindolopyrrolidine product.
Alternative Green Conditions:
-
Ultrasonic Irradiation: The reaction can be carried out in an ultrasonic bath at room temperature, often leading to reduced reaction times.
-
Microwave (MW) Irradiation (Solvent-Free): The reactants can be mixed without a solvent and irradiated in a microwave reactor, which can significantly accelerate the reaction and often provides higher yields.[2]
Data Presentation
The following tables summarize the yields of various synthesized spirocyclic pyrrolidine derivatives using the classical heating method in methanol.
Table 1: Synthesis of Dispiro-pyrrolizidine-oxindoles from L-Proline
| Entry | Isatin Substituent (R¹) | Aryl Substituent (Ar) | Product | Yield (%) |
| 1 | H | Phenyl | 9a | 85 |
| 2 | H | 4-Chlorophenyl | 9b | 88 |
| 3 | H | 4-Methoxyphenyl | 9c | 82 |
| 4 | H | 4-Nitrophenyl | 9d | 90 |
| 5 | H | 2-Thienyl | 9e | 80 |
Data adapted from Hassaneen et al., 2022. Yields are for the isolated product based on isatin.[2]
Table 2: Synthesis of Dispiro-pyrrolidine-oxindoles from Sarcosine
| Entry | Isatin Substituent (R¹) | Aryl Substituent (Ar) | Product | Yield (%) |
| 1 | H | Phenyl | 11a | 87 |
| 2 | H | 4-Chlorophenyl | 11b | 90 |
| 3 | H | 4-Methoxyphenyl | 11c | 84 |
| 4 | H | 4-Nitrophenyl | 11d | 92 |
| 5 | H | 2-Thienyl | 11e | 83 |
Data adapted from Hassaneen et al., 2022. Yields are for the isolated product based on isatin.[2]
Concluding Remarks
The synthesis of spirocyclic pyrrolidines from 4-oxo precursors via a one-pot, three-component 1,3-dipolar cycloaddition is a robust and efficient methodology. It provides a direct route to structurally complex and diverse molecules that are of significant interest in medicinal chemistry and drug development. The protocols provided herein offer a clear and reproducible guide for the synthesis of both the required 4-oxo precursor and the final spirocyclic products, with opportunities for optimization using green chemistry techniques such as ultrasonic and microwave irradiation. The high yields and regio-selectivity of this reaction make it a valuable tool for the construction of libraries of novel spiro compounds for biological screening.
References
- 1. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Synthesis of NAAA Inhibitors Utilizing a Pyrrolidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent N-acylethanolamine acid amidase (NAAA) inhibitors, leveraging a versatile pyrrolidine scaffold derived from 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The methodologies outlined are based on established synthetic strategies and structure-activity relationship (SAR) studies of pyrrolidine amide derivatives as NAAA inhibitors.
Introduction
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA).[1] PEA is an agonist of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α) and plays a crucial role in modulating inflammation and pain.[1] Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the treatment of inflammatory and pain-related disorders.
This document details a synthetic approach to a class of potent pyrrolidine-based NAAA inhibitors. The synthesis originates from the commercially available starting material, this compound, and culminates in the formation of highly active inhibitor candidates.
NAAA Signaling Pathway
NAAA is a key enzyme in the endocannabinoid system, regulating the levels of the bioactive lipid PEA. By hydrolyzing PEA to palmitic acid and ethanolamine, NAAA terminates its signaling. PEA, an endogenous ligand for PPAR-α, activates this nuclear receptor, leading to the transcription of genes involved in the regulation of inflammatory responses and energy metabolism. Inhibition of NAAA leads to an accumulation of PEA, thereby enhancing PPAR-α signaling and producing anti-inflammatory and analgesic effects.
Synthetic Strategy
The synthetic route commences with the functionalization of the this compound core. This involves a reductive amination to introduce a key amine functionality at the 4-position, followed by hydrolysis of the ethyl ester and subsequent amide coupling with a variety of carboxylic acid side chains. This modular approach allows for the generation of a library of diverse inhibitors for SAR studies.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzyl-4-aminopyrrolidine-3-carboxylate (Intermediate 1)
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Concentrate the mixture under reduced pressure to remove methanol.
-
Extraction: Basify the aqueous residue with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired amine.
Protocol 2: Synthesis of 1-Benzyl-4-aminopyrrolidine-3-carboxylic acid (Intermediate 2)
-
Hydrolysis: Dissolve Ethyl 1-benzyl-4-aminopyrrolidine-3-carboxylate (1.0 eq) in a mixture of THF and water (1:1).
-
Base Addition: Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude amino acid, which can be used in the next step without further purification.
Protocol 3: General Procedure for Amide Coupling to Synthesize Pyrrolidine Amide NAAA Inhibitors (Final Product)
-
Reaction Setup: To a solution of the desired carboxylic acid (R-COOH) (1.2 eq) in DMF, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and triethylamine (Et₃N) (3.0 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of 1-Benzyl-4-aminopyrrolidine-3-carboxylic acid (1.0 eq) in DMF to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final pyrrolidine amide NAAA inhibitor.
Quantitative Data
The inhibitory activity of the synthesized compounds against human NAAA can be determined using an enzymatic assay. The following table presents representative data for a series of pyrrolidine amide derivatives, highlighting the impact of different R groups on inhibitory potency.[2]
| Compound ID | R Group | NAAA IC₅₀ (µM) |
| 1a | 3-Phenylpropyl | 5.23 ± 0.45 |
| 3j | 3-(4'-Fluorobiphenyl-4-yl)propyl | 0.87 ± 0.09 |
| 3k | 3-(4'-Chlorobiphenyl-4-yl)propyl | 0.91 ± 0.11 |
| 4a | (E)-3-(4'-Fluorobiphenyl-4-yl)acryl | 1.15 ± 0.13 |
| 4g | (E)-3-(4-Phenylphenyl)acryl | 0.78 ± 0.08 |
Data is presented as mean ± SEM and is representative of data found in the cited literature for similar compound classes.[2]
Conclusion
The described synthetic protocols provide a robust and flexible platform for the generation of novel pyrrolidine-based NAAA inhibitors. The modular nature of the amide coupling step allows for extensive exploration of the SAR of the carboxylic acid side chain, facilitating the optimization of inhibitory potency and other pharmacological properties. These application notes serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics targeting the NAAA enzyme.
References
- 1. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Diastereoselective Reduction of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the keto group in 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a critical transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. The resulting 4-hydroxypyrrolidine-1,3-dicarboxylate scaffold, possessing two stereocenters, is a key structural motif in a range of therapeutic agents. This document provides a detailed protocol for the diastereoselective reduction of the aforementioned keto-ester using sodium borohydride, a mild and selective reducing agent. The protocol is designed to favor the formation of the cis- diastereomer, which is often the desired isomer in synthetic pathways.
Chemical Reaction
The reduction of the ketone functionality in this compound with sodium borohydride (NaBH₄) proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. This reaction typically yields a mixture of cis- and trans- diastereomeric alcohols. The stereochemical outcome can be influenced by the reaction conditions, such as temperature and solvent.
Quantitative Data Summary
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | N-Boc-ethyl 4-oxopyrrolidine-3-carboxylate | NaBH₄ | Methanol | 0 to RT | 95 | 9:1 | [1] |
Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of β-keto esters and related heterocyclic ketones.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous methanol (approximately 0.1 M concentration).
-
Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
-
Reduction:
-
To the cooled solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to approximately 7.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Characterize the purified product(s) by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and determine the diastereomeric ratio.
-
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The quenching of sodium borohydride is an exothermic process and should be performed slowly and with cooling.
References
Application Notes and Protocols: Functionalization of the C3 Position of the 4-Oxopyrrolidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. Functionalization of this heterocyclic core allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The C3 position, being adjacent to the ketone functionality, is a key site for introducing molecular diversity. This document provides detailed application notes and experimental protocols for the C3-functionalization of the 4-oxopyrrolidine ring, with a focus on C-C bond-forming reactions such as alkylation and arylation. These methods are critical for the synthesis of novel small molecules for drug discovery and development.
C3-Alkylation via Enolate Formation
A common and effective strategy for the introduction of alkyl groups at the C3 position of 4-oxopyrrolidines is through the generation of an enolate followed by quenching with an electrophilic alkylating agent. The regioselectivity of enolate formation is directed by the ketone at the C4 position. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions. N-protection of the pyrrolidine nitrogen, typically with a Boc or Cbz group, is recommended to prevent N-alkylation and other undesired reactions.
General Experimental Workflow for C3-Alkylation
Caption: General workflow for the C3-alkylation of a 4-oxopyrrolidine.
Protocol for C3-Alkylation of N-Boc-4-oxopyrrolidine
This protocol describes a general procedure for the alkylation of N-Boc-4-oxopyrrolidine using lithium diisopropylamide (LDA) as the base.
Materials:
-
N-Boc-4-oxopyrrolidine
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-oxopyrrolidine (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution to the solution of N-Boc-4-oxopyrrolidine via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-alkylated N-Boc-4-oxopyrrolidine.
Quantitative Data for C3-Alkylation (Representative Examples):
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | Methyl Iodide | 3-Methyl-N-Boc-4-oxopyrrolidine | 75-85 |
| 2 | Benzyl Bromide | 3-Benzyl-N-Boc-4-oxopyrrolidine | 70-80 |
| 3 | Allyl Bromide | 3-Allyl-N-Boc-4-oxopyrrolidine | 65-75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
C3-Arylation via Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The C3-arylation of 4-oxopyrrolidines can be achieved through a Suzuki-Miyaura cross-coupling reaction. This approach is inspired by methodologies developed for structurally similar 4-hydroxy-2-pyridones.[1] This reaction typically involves an N-substituted 4-oxopyrrolidine, an arylboronic acid, a palladium catalyst, a suitable ligand, and a base.
Signaling Pathway for Palladium-Catalyzed C3-Arylation
Caption: Catalytic cycle for the Suzuki-Miyaura C3-arylation of a 4-oxopyrrolidine.
Protocol for C3-Arylation of N-Benzyl-4-oxopyrrolidine
This protocol outlines a general procedure for the palladium-catalyzed C3-arylation of N-benzyl-4-oxopyrrolidine with an arylboronic acid.
Materials:
-
N-Benzyl-4-oxopyrrolidine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add N-benzyl-4-oxopyrrolidine (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Degassing: Evacuate and backfill the reaction vessel with an inert atmosphere (nitrogen or argon) three times.
-
Reaction: Add anhydrous solvent (e.g., a 10:1 mixture of toluene and water). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-aryl-N-benzyl-4-oxopyrrolidine.
Quantitative Data for C3-Arylation (Representative Examples):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic Acid | 3-Phenyl-N-benzyl-4-oxopyrrolidine | 60-70 |
| 2 | 4-Methoxyphenylboronic Acid | 3-(4-Methoxyphenyl)-N-benzyl-4-oxopyrrolidine | 65-75 |
| 3 | 3-Fluorophenylboronic Acid | 3-(3-Fluorophenyl)-N-benzyl-4-oxopyrrolidine | 55-65 |
Note: Yields are representative and may vary depending on the specific substrates, catalyst, ligand, and reaction conditions.
Conclusion
The functionalization of the C3 position of the 4-oxopyrrolidine ring is a valuable strategy for the synthesis of novel and diverse molecular entities for drug discovery. The protocols detailed in this application note for C3-alkylation via enolate chemistry and C3-arylation via palladium-catalyzed cross-coupling provide robust methods for the construction of C-C bonds at this key position. These procedures, along with the provided quantitative data and workflows, serve as a practical guide for researchers in the field of medicinal and synthetic organic chemistry. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: My purified product is an oil, but it is expected to be a solid. What should I do?
A1: this compound can sometimes be isolated as a thick oil or a low-melting solid. If you are expecting a solid, the presence of residual solvent or minor impurities might be preventing crystallization.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period to remove all traces of solvent.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as diethyl ether, diisopropyl ether, or hexane. This can often induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. Good starting points are ethyl acetate/hexane or dichloromethane/hexane mixtures.
-
Q2: What are the common impurities I should look out for?
A2: The most common impurities will depend on the synthetic route used. Assuming a Dieckmann condensation approach, which is a common method for synthesizing β-keto esters, potential impurities include:
-
Unreacted Starting Materials: The acyclic diester precursor.
-
By-products of the Dieckmann Condensation: Products from intermolecular condensation or other side reactions.[1][2][3][4][5]
-
Base and Salts: Residual base from the condensation reaction or salts formed during the workup.
-
Solvents: Residual solvents from the reaction or purification steps.
Q3: My column chromatography is not giving good separation. What can I do to improve it?
A3: Poor separation during column chromatography can be due to several factors:
-
Solvent System (Eluent): The polarity of your eluent may not be optimal. If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system. If it is sticking to the column (low Rf), increase the polarity. A common eluent system for this type of compound is a mixture of ethyl acetate and hexane.[6][7] You can use Thin Layer Chromatography (TLC) to screen for the best solvent system before running the column.
-
Column Packing: Ensure your silica gel column is packed properly to avoid channels and cracks.
-
Sample Loading: Load your sample onto the column in a minimal amount of solvent and in a concentrated band. Overloading the column can also lead to poor separation.
-
Silica Gel: Use silica gel with an appropriate mesh size (e.g., 230-400 mesh) for good resolution.
Q4: I am seeing multiple spots on my TLC after purification. What does this indicate?
A4: Multiple spots on a TLC plate after purification suggest that your sample is still impure.
-
Troubleshooting Steps:
-
Repeat Purification: You may need to repeat the purification step. If you used column chromatography, try running it again with a shallower solvent gradient.
-
Alternative Technique: If column chromatography is ineffective, consider other purification techniques such as recrystallization or preparative HPLC.
-
Check for Degradation: It is also possible that your compound is degrading on the silica gel of the TLC plate. To check for this, spot your sample, and then run the TLC plate immediately. Also, run a two-dimensional TLC to see if the spots are artifacts.
-
Experimental Protocols
Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexane (or Heptane)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Prepare the Slurry: In a beaker, mix the silica gel with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane) to form a slurry.
-
Pack the Column: Carefully pour the slurry into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed using a pipette.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethyl acetate, hexane, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Choose a Solvent: The ideal solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. A solvent pair, such as ethyl acetate/hexane, can also be effective.
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool to Crystallize: Slowly cool the solution to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under a vacuum. A procedure for a similar compound involved washing the collected solid with diisopropyl ether and cyclohexane before drying under reduced pressure.[8]
Quantitative Data Summary
| Purification Method | Purity Achieved | Typical Yield | Reference |
| Column Chromatography | >95% (typical) | 34-47% | [6] |
| Recrystallization/Precipitation | Not specified | 62% (for a similar compound) | [8] |
Note: The data presented is for similar compounds and should be used as a general guideline.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Dieckmann Condensation of N-Substituted Glycine Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Dieckmann condensation of N-substituted glycine esters to synthesize substituted piperidine-3-one-4-carboxylates.
Troubleshooting Guide
This guide addresses common issues encountered during the Dieckmann condensation of N-substituted glycine esters, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Intermolecular Condensation: At high concentrations, the enolate of one molecule can react with the ester of another, leading to polymeric byproducts instead of the desired cyclic product. | - High-Dilution Conditions: Perform the reaction at low concentrations (e.g., 0.01-0.05 M) to favor the intramolecular pathway. Use a syringe pump for the slow addition of the diester to the base solution. |
| 2. Base Incompatibility/Degradation: The chosen base may not be strong enough, or it may have degraded due to moisture. Alkoxide bases can also participate in reversible reactions. | - Select a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than sodium ethoxide (NaOEt). Ensure the base is fresh and handled under anhydrous conditions. | |
| 3. Reaction Temperature Too Low: Insufficient thermal energy can lead to a sluggish or incomplete reaction. | - Optimize Temperature: While the initial deprotonation may be performed at a lower temperature, the cyclization step may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. | |
| Formation of Significant Side Products | 1. Diketopiperazine (DKP) Formation: The N-substituted glycine ester starting material can undergo intermolecular self-condensation to form a stable six-membered diketopiperazine, a common side reaction in reactions involving N-substituted amino acid derivatives.[1] | - Control Reaction Temperature: Lower temperatures may suppress the rate of DKP formation relative to the Dieckmann condensation. - Base Selection: The choice of base can influence the relative rates of the desired reaction and side reactions. Experiment with different bases (e.g., NaH, KOtBu, LDA) to find the optimal conditions for your specific substrate. |
| 2. Hydrolysis of β-Keto Ester Product: The cyclic β-keto ester product is susceptible to hydrolysis, especially during aqueous workup, which can lead to ring-opening and subsequent decarboxylation.[2] | - Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to prevent hydrolysis during the reaction.[2] - Careful Workup: Quench the reaction at low temperature with a non-aqueous acid (e.g., acetic acid in an inert solvent) before proceeding with an aqueous workup. Minimize the time the product is in contact with aqueous acidic or basic conditions. | |
| 3. Polymeric Byproducts: As mentioned, intermolecular condensation can lead to the formation of polymers. | - Utilize High-Dilution Techniques: This is the most effective way to minimize intermolecular side reactions. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products, such as the unreacted starting material or DKP, may have similar polarities to the desired product, making chromatographic separation challenging. | - Optimize Chromatography: Experiment with different solvent systems and stationary phases. Consider derivatization of the product or impurities to alter their polarity before chromatography. - Crystallization: If the product is a solid, crystallization can be an effective purification method. |
| 2. Product Instability: The β-keto ester product may be unstable on silica gel. | - Use Neutralized Silica Gel: Treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent degradation of the product on the column. - Alternative Purification Methods: Consider other purification techniques such as distillation (if applicable) or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in the Dieckmann condensation of N-substituted glycine esters?
A1: The most critical parameter is often the reaction concentration. High-dilution conditions are essential to favor the desired intramolecular cyclization and minimize intermolecular side reactions that lead to polymeric byproducts.
Q2: Which base is best for this reaction?
A2: While traditional Dieckmann condensations often use sodium alkoxides (e.g., NaOEt), for N-substituted glycine esters, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally preferred. These bases can lead to higher yields by promoting irreversible deprotonation and minimizing side reactions like hydrolysis.[2]
Q3: My reaction is not going to completion. What should I do?
A3: If the reaction is stalled, consider the following:
-
Check the quality of your base: Ensure it has not been deactivated by moisture.
-
Increase the reaction temperature: Gently heating the reaction mixture may provide the necessary activation energy for cyclization.
-
Add more base: It's possible that some of the base has been consumed by trace amounts of water or other acidic impurities.
Q4: I am observing a significant amount of a side product with a mass corresponding to a dimer of my starting material minus two equivalents of the alcohol from the ester. What is it?
A4: This is likely a diketopiperazine (DKP), a common byproduct in reactions involving N-substituted glycine derivatives. This occurs through the intermolecular condensation of two molecules of the starting material. To minimize DKP formation, you can try lowering the reaction temperature and optimizing the choice of base and solvent.
Q5: How can I prevent the hydrolysis of my β-keto ester product during workup?
A5: To prevent hydrolysis, it is crucial to work under strictly anhydrous conditions. During the workup, quench the reaction at a low temperature using a non-aqueous acid before introducing water. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the contact time of the product with the aqueous phase.[2]
Data Presentation
The following table summarizes representative yields for the Dieckmann condensation of an N-substituted glycine ester under different conditions.
| N-Substituent | Ester Group | Base | Solvent | Temperature | Yield of Cyclic β-Keto Ester | Side Products Noted | Reference |
| Benzyl | Ethyl | NaH | Toluene | Reflux | 96.9% | Not specified | [3] |
| Boc | Methyl | NaH | THF | Reflux | Good | Not specified | Inferred from similar syntheses |
| Allyl | Ethyl | KOtBu | THF | Room Temp | Moderate to Good | Potential for DKP formation | General Knowledge |
Experimental Protocols
Key Experiment: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This protocol is a representative example of a Dieckmann condensation for an N-substituted glycine ester.
Materials:
-
Ethyl N-benzyl-N-(3-(ethoxycarbonyl)propyl)glycinate (the diester starting material)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All solvents and reagents should be anhydrous.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
Addition of Diester: Dissolve the ethyl N-benzyl-N-(3-(ethoxycarbonyl)propyl)glycinate (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of NaH at a rate that maintains a gentle evolution of hydrogen gas. To favor intramolecular cyclization, this addition should be performed under high-dilution conditions.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Visualizations
Reaction Pathway: Dieckmann Condensation and Major Side Reactions
Caption: Main and side reaction pathways in the Dieckmann condensation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Step 1 (Synthesis of Diethyl N-benzyl-N,N-bis(acetate)) | Incomplete reaction of benzylamine with ethyl chloroacetate. | - Ensure a slight excess of ethyl chloroacetate is used. - The reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the HCl formed. Ensure the base is dry and of good quality. - Monitor the reaction progress using TLC or GC to ensure it goes to completion. |
| Side reaction: Quaternization of the benzylamine. | - Control the reaction temperature; excessive heat can favor the formation of the quaternary ammonium salt. - Add the ethyl chloroacetate dropwise to the benzylamine solution to maintain a low concentration of the alkylating agent. | |
| Low Yield in Step 2 (Dieckmann Condensation) | Ineffective base for cyclization. | - Sodium ethoxide is a commonly used base for this reaction. Ensure it is freshly prepared or properly stored to maintain its reactivity. - Other alkoxide bases such as sodium methoxide or potassium tert-butoxide can be trialed. The choice of base can significantly impact the yield (see Table 1). |
| Reaction temperature is not optimal. | - The Dieckmann condensation is typically performed at elevated temperatures (reflux). However, excessively high temperatures can lead to side reactions. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. | |
| Presence of water in the reaction mixture. | - The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester. Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Side Products | Intermolecular Claisen condensation. | - This can occur if the concentration of the starting diester is too high. Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. |
| Hydrolysis of the ester groups. | - Ensure anhydrous conditions are maintained throughout the reaction. - During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Optimize the reaction conditions to ensure complete conversion of the starting materials. - Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the product from the starting diester. |
| Oily product that is difficult to crystallize. | - The product is often an oil. Purification can be achieved by vacuum distillation or column chromatography. - If crystallization is attempted, try different solvent systems and use seed crystals if available. |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in the synthesis of this compound?
A1: The key step is the intramolecular Dieckmann condensation of diethyl N-benzyl-N,N-bis(acetate) to form the 4-oxopyrrolidine ring system. This reaction involves the formation of a carbanion alpha to one of the ester groups, which then attacks the other ester carbonyl group, leading to cyclization.
Q2: Which base is most effective for the Dieckmann condensation step?
A2: Sodium ethoxide in ethanol is a commonly used and effective base for this reaction. However, the choice of base can influence the yield. For a similar synthesis of a six-membered ring, sodium methoxide showed a higher yield compared to sodium tert-butoxide[1]. It is recommended to empirically determine the optimal base for your specific conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting diester will have a different Rf value than the product, the β-keto ester. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the critical parameters to control for a high yield?
A4: The most critical parameters are:
-
Anhydrous conditions: The presence of water can significantly reduce the yield.
-
Choice and quality of the base: A strong, non-nucleophilic base is required.
-
Reaction temperature: This needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Concentration: High-dilution conditions are often preferred for intramolecular reactions to minimize intermolecular side products.
Q5: What is the expected appearance of the final product?
A5: this compound is typically an oil or a low-melting solid.
Experimental Protocols
Step 1: Synthesis of Diethyl N-benzyl-N,N-bis(acetate)
This procedure is adapted from a known synthesis of a similar compound.
-
To a solution of benzylamine (1 equivalent) in a suitable solvent such as ethanol or DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Slowly add ethyl chloroacetate (2.2 equivalents) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours.
-
Monitor the reaction by TLC until the benzylamine is consumed.
-
After completion, cool the reaction mixture, filter off the potassium carbonate, and remove the solvent under reduced pressure.
-
The residue can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield diethyl N-benzyl-N,N-bis(acetate) as an oil.
Step 2: Synthesis of this compound (Dieckmann Condensation)
This procedure is a general method for the Dieckmann condensation.
-
Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Heat the sodium ethoxide solution to reflux.
-
Add a solution of diethyl N-benzyl-N,N-bis(acetate) (1 equivalent) in anhydrous ethanol dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a weak acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give this compound.
Data Summary
The following table presents data on the yield and purity of a similar compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, synthesized using different bases. This data can serve as a starting point for optimizing the synthesis of the target pyrrolidine derivative.
Table 1: Effect of Base on the Yield and Purity of a Similar Piperidone Synthesis [1]
| Base | Solvent | Reaction Time | Yield (%) | Purity (%) (HPLC) |
| Sodium methoxide | Ethyl acetate | 4 hr | 96.6 | 99.5 |
| Sodium tert-butoxide | Tetrahydrofuran | Not specified | 86.6 | 92.6 |
| Potassium tert-butoxide | Chloroform | Not specified | 86.6 | 93.2 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
Stability of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a β-keto ester. This class of compounds is known to be susceptible to degradation under both acidic and basic conditions. The primary degradation pathways are hydrolysis of the ester and carbamate groups, followed by decarboxylation.[1][2] The stability of the compound is highly dependent on the pH, temperature, and solvent used in the experiment.
Q2: What happens to the compound under acidic conditions?
Under acidic conditions, the ethyl ester and the N-benzyl carbamate can undergo hydrolysis to form the corresponding carboxylic acid and benzylamine, respectively. The resulting β-keto acid is unstable and can readily undergo decarboxylation, particularly upon heating, to yield a ketone.[3][4]
Q3: What is the expected degradation pathway under basic conditions?
In the presence of a base, the ethyl ester can be saponified to a carboxylate salt.[5] The carbamate may also be susceptible to hydrolysis under strong basic conditions. Similar to acidic conditions, if the β-keto acid is formed upon acidification of the reaction mixture, it can decarboxylate.
Q4: Are there any specific storage recommendations for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (-20°C or below) and protected from light and moisture. For solutions, it is advisable to use aprotic, non-polar solvents and to prepare them fresh before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield or recovery of the starting material after a reaction. | Degradation of the compound due to acidic or basic conditions. | - Analyze a sample of the reaction mixture at different time points using HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of degradation products. - If possible, modify the reaction conditions to use a milder pH or a lower temperature. - Consider using a different protecting group for the nitrogen if the benzyloxycarbonyl group is too labile. |
| Unexpected side products are observed in the reaction. | Decarboxylation of the β-keto ester. | - Characterize the side products to confirm if they are the result of decarboxylation. - Avoid prolonged heating of the reaction mixture. - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Inconsistent results between experiments. | Variability in the stability of the compound due to slight differences in experimental conditions. | - Carefully control and document all experimental parameters, including pH, temperature, reaction time, and solvent purity. - Perform a forced degradation study under your specific experimental conditions to understand the stability profile of the compound. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Condition: Mix 1 mL of the stock solution with 9 mL of PBS (pH 7.4).
-
Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 methanol/water mixture.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately quench the reaction in the acidic and basic samples by neutralizing them. Analyze all samples by HPLC or LC-MS to determine the percentage of the remaining parent compound and identify any major degradation products.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Note: This data is for illustrative purposes only and actual results may vary.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl at 40°C | 0 | 100 | - |
| 8 | 75 | Decarboxylated product | |
| 24 | 40 | Decarboxylated product, hydrolyzed acid | |
| 0.1 M NaOH at 40°C | 0 | 100 | - |
| 8 | 85 | Hydrolyzed ester (saponified) | |
| 24 | 60 | Hydrolyzed ester, potential N-debenzylation | |
| pH 7.4 PBS at 40°C | 0 | 100 | - |
| 24 | 98 | Minimal degradation | |
| 48 | 95 | Minimal degradation |
Visualizations
Caption: Workflow for troubleshooting stability issues.
Caption: Potential degradation pathways under acidic and basic conditions.
References
Technical Support Center: Byproduct Formation in Reactions with 4-Oxopyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to byproduct formation in chemical reactions involving 4-oxopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unintended reactions and byproducts encountered when working with 4-oxopyrrolidine derivatives?
A1: Researchers often encounter byproducts arising from three main reaction types:
-
Reduction Reactions: Incomplete reduction or over-reduction of the ketone functional group.
-
N-Alkylation Reactions: Competing O-alkylation of the enolate intermediate.
-
Condensation Reactions: Self-condensation of the starting materials or formation of geometric isomers.
Q2: How can I minimize byproduct formation in my reactions?
A2: Minimizing byproducts generally involves careful optimization of reaction conditions. Key factors to consider include the choice of reagents (e.g., reducing agents, bases, catalysts), solvent, reaction temperature, and the order of reagent addition. Monitoring the reaction progress closely using techniques like TLC or LC-MS is also crucial to prevent the formation of degradation products.
Q3: Are there any general purification strategies for removing common byproducts from 4-oxopyrrolidine derivative reactions?
A3: Column chromatography is the most common method for purifying 4-oxopyrrolidine derivatives from reaction byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the desired product and the byproducts. In some cases, recrystallization or distillation can also be effective purification techniques.
Troubleshooting Guides
Guide 1: Reduction of the 4-Oxo Group
Issue: Formation of unexpected byproducts or low yield of the desired 4-hydroxypyrrolidine derivative during reduction of a 4-oxopyrrolidine.
| Potential Byproduct | Plausible Cause | Troubleshooting Steps |
| Unreacted 4-Oxopyrrolidine | Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time. | - Increase the molar equivalents of the reducing agent (e.g., NaBH₄).- Gradually increase the reaction temperature while monitoring for product degradation.- Extend the reaction time and monitor progress by TLC or LC-MS. |
| Diastereomeric Mixture | Non-stereoselective reduction of the prochiral ketone. | - Employ a sterically hindered reducing agent (e.g., L-Selectride®) to improve diastereoselectivity.- Optimize the reaction temperature; lower temperatures often favor the formation of one diastereomer. |
| Borate Esters | Reaction of the borohydride reagent and the alcohol product with the solvent (if an alcohol like methanol or ethanol is used).[1] | - Use an aprotic solvent such as THF or dioxane.- If an alcohol solvent is necessary, use a larger excess of the reducing agent to compensate for its reaction with the solvent.[2] |
-
Dissolve the N-Boc-4-oxopyrrolidine-2-carboxylate in anhydrous THF at a concentration of 0.1 M.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Diagram: Troubleshooting Logic for 4-Oxopyrrolidine Reduction
Caption: Troubleshooting workflow for the reduction of 4-oxopyrrolidine.
Guide 2: N-Alkylation of 4-Oxopyrrolidine Derivatives
Issue: Formation of a significant amount of an O-alkylated byproduct during the N-alkylation of a 4-oxopyrrolidine derivative.
| Potential Byproduct | Plausible Cause | Troubleshooting Steps |
| O-Alkylated Pyrroline | Alkylation of the enolate oxygen, which is a competing reaction pathway. The ratio of N- to O-alkylation is influenced by the solvent, base, and alkylating agent.[3][4] | - Solvent: Switch to a more polar, protic solvent (e.g., ethanol) to favor N-alkylation.- Base: Use a less sterically hindered base (e.g., potassium carbonate instead of potassium tert-butoxide).- Alkylating Agent: Employ a "softer" alkylating agent (e.g., alkyl iodide instead of alkyl bromide or tosylate).[4] |
| Unreacted Starting Material | Incomplete deprotonation or insufficient reactivity of the alkylating agent. | - Use a stronger base to ensure complete formation of the aza-enolate.- Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide or triflate). |
| Dialkylation (if N-H is present) | The initially formed secondary amine is further alkylated. | - Use a larger excess of the starting amine relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture. |
-
To a solution of 4-oxopyrrolidine (1.0 eq) in ethanol (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl iodide (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the N-alkylated and O-alkylated products.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous Mg₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N- and O-alkylated isomers.
Diagram: Factors Influencing N- vs. O-Alkylation
Caption: Key experimental variables to control N- vs. O-alkylation.
Guide 3: Condensation Reactions at the 3-Position
Issue: Formation of byproducts during the Knoevenagel or similar condensation reactions of 4-oxopyrrolidine derivatives with aldehydes or ketones.
| Potential Byproduct | Plausible Cause | Troubleshooting Steps |
| Self-Condensation Product of Aldehyde/Ketone | Use of a strong base that promotes the self-condensation of the carbonyl partner.[5] | - Use a milder base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene of the 4-oxopyrrolidine but not the aldehyde/ketone.[5] |
| Mixture of E/Z Isomers | The condensation reaction is not stereoselective, leading to a mixture of geometric isomers of the α,β-unsaturated product.[5] | - After the initial reaction, attempt to isomerize the mixture to the thermodynamically more stable isomer. This can sometimes be achieved by prolonged heating, exposure to a catalytic amount of acid or base, or by photochemical methods.[5] - Purification by column chromatography or recrystallization may allow for the separation of the isomers. |
| Michael Addition Adduct | The α,β-unsaturated product can react with another equivalent of the deprotonated 4-oxopyrrolidine in a Michael addition. | - Use a stoichiometric amount of the 4-oxopyrrolidine relative to the aldehyde/ketone.- Add the 4-oxopyrrolidine slowly to the reaction mixture containing the aldehyde/ketone and the base. |
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine N-benzyl-4-oxopyrrolidine (1.0 eq), benzaldehyde (1.05 eq), and toluene (0.5 M).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ketone. If a mixture of isomers is obtained, further purification by preparative HPLC may be necessary.
Diagram: Byproduct Pathways in Knoevenagel Condensation
Caption: Competing reaction pathways in the Knoevenagel condensation.
References
Optimization of reaction conditions for N-benzylation of pyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-benzylation of pyrrolidines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-benzylation of pyrrolidines, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My N-benzylation reaction is resulting in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Consider the following potential causes and solutions:
-
Inadequate Reagents or Catalyst: The purity of your starting materials, including the pyrrolidine derivative, benzylating agent, and any catalysts, is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry. If using a catalyst, ensure it is active and consider screening different catalysts.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations may not be ideal for your specific substrates.
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require reflux conditions to achieve a good conversion rate.[1]
-
-
Poor Substrate Reactivity: The electronic or steric properties of your pyrrolidine or benzylating agent might be hindering the reaction.
-
Solution: Consider modifying the substrates by changing protecting groups or other functional moieties to enhance their reactivity.
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions.
-
Solution: Use highly purified reagents and solvents. Consider employing a more robust catalyst or a heterogeneous catalyst that can be easily recovered.[1]
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of unintended side products. How can I minimize their formation?
-
Answer: The formation of side products can often be attributed to the reaction conditions or the nature of the reactants. Here are some common causes and their solutions:
-
Over-alkylation: In the case of primary amines or certain secondary amines, multiple benzyl groups can be added to the nitrogen atom.
-
Solution: Use a stoichiometric amount of the benzylating agent or a slight excess of the amine to favor mono-alkylation.
-
-
Elimination Reactions: If the benzylating agent has a leaving group on a carbon adjacent to a proton, elimination reactions can compete with the desired substitution.
-
Solution: Choose a different benzylating agent or adjust the base and solvent system to disfavor elimination pathways.
-
-
Solvent Participation: Some solvents can react with the starting materials or intermediates.
-
Solution: Select an inert solvent that does not participate in the reaction. Common choices include acetonitrile, DMF, or DCM.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-benzylation of pyrrolidines?
A1: The two most prevalent and effective methods are:
-
Direct Alkylation (SN2 Reaction): This involves the direct reaction of the pyrrolidine's nitrogen atom with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a non-nucleophilic base. The base neutralizes the hydrohalic acid that is formed as a byproduct.[2]
-
Reductive Amination: This method involves the reaction of the pyrrolidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield the N-benzylated product.
Q2: How do I choose the right solvent and base for direct alkylation?
A2: The choice of solvent and base is critical for the success of the direct alkylation method.
-
Solvent: Anhydrous polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction. Suitable options include acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM).[2]
-
Base: A non-nucleophilic base is essential to prevent it from competing with the pyrrolidine in reacting with the benzyl halide. Common choices include potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA), or triethylamine (TEA).
Q3: My pyrrolidine substrate has other functional groups. How can I achieve selective N-benzylation?
A3: Achieving selectivity requires careful consideration of protecting groups and reaction conditions.
-
Protecting Groups: If your pyrrolidine contains other nucleophilic functional groups (e.g., hydroxyl, thiol, or another amine), you may need to protect them before performing the N-benzylation.
-
Reaction Conditions: Reductive amination is often milder and more selective towards the amine compared to direct alkylation with a reactive benzyl halide, which might react with other nucleophilic centers.
Q4: How can I monitor the progress of my N-benzylation reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product over time. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[1]
Experimental Protocols
Protocol 1: Direct Alkylation using Benzyl Bromide
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidine derivative (1.0 equivalent) in anhydrous acetonitrile (to a concentration of approximately 0.1 M).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Benzaldehyde
-
Preparation: Dissolve the pyrrolidine derivative (1.0 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Iminium Ion: Add acetic acid (1-2 equivalents) to catalyze the formation of the iminium ion. Stir for 30-60 minutes at room temperature.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-Benzylation via Direct Alkylation *
| Entry | Pyrrolidine Derivative | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 25 | 12 | 92 |
| 2 | Pyrrolidine | Benzyl Bromide | TEA | DCM | 25 | 24 | 85 |
| 3 | Pyrrolidine | Benzyl Chloride | K₂CO₃ | DMF | 50 | 8 | 88 |
| 4 | 2-Methylpyrrolidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 40 | 18 | 89 |
| 5 | 2-Methylpyrrolidine | Benzyl Bromide | DIPEA | DCM | 25 | 24 | 82 |
*Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Comparison of Reducing Agents for Reductive Amination *
| Entry | Pyrrolidine Derivative | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 6 | 95 |
| 2 | Pyrrolidine | Benzaldehyde | NaBH₃CN | Methanol | 25 | 8 | 90 |
| 3 | 3-Hydroxypyrrolidine | Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 10 | 91 |
| 4 | Proline Methyl Ester | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 12 | 88 |
*Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Reactions of Substituted Pyrrolidines
Welcome to the technical support center for chemists and researchers working with substituted pyrrolidines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to steric hindrance in the synthesis and functionalization of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is functionalizing sterically hindered pyrrolidines so challenging?
A1: Steric hindrance in substituted pyrrolidines presents a significant challenge due to the three-dimensional arrangement of bulky substituents around the reactive center. These substituents can physically block the approach of reagents, leading to slower reaction rates or preventing the reaction from occurring altogether. For reactions like N-alkylation or N-acylation, bulky groups on the pyrrolidine ring can shield the nitrogen atom, making it less accessible to electrophiles. Similarly, in cross-coupling reactions, substituents can impede the coordination of the catalyst to the reactive site.
Q2: What are the most common reactions affected by steric hindrance in substituted pyrrolidines?
A2: Several key reactions are particularly sensitive to steric effects in substituted pyrrolidines, including:
-
N-Alkylation and N-Acylation: Introducing substituents onto the nitrogen atom can be difficult when the pyrrolidine ring is already heavily substituted, particularly at the 2- and 5-positions.
-
Buchwald-Hartwig Amination: The palladium-catalyzed coupling of an amine (the pyrrolidine nitrogen) with an aryl halide can be hindered by bulky groups on either coupling partner.
-
Sonogashira Coupling: Similar to the Buchwald-Hartwig reaction, the palladium/copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide attached to the pyrrolidine can be sterically demanding.
-
[3+2] Cycloaddition: The formation of the pyrrolidine ring itself via 1,3-dipolar cycloaddition can be challenging when using sterically bulky azomethine ylides or dipolarophiles, affecting both yield and stereoselectivity.
Q3: What are the general strategies to overcome steric hindrance in these reactions?
A3: A multi-faceted approach is often necessary. Key strategies include:
-
Optimization of Reaction Conditions: This includes adjusting temperature, pressure, and reaction time.
-
Choice of Reagents and Catalysts: Utilizing highly reactive reagents or specialized catalysts designed for sterically demanding substrates is crucial.
-
Alternative Energy Sources: Microwave irradiation can often accelerate reactions and improve yields where conventional heating fails.
-
Solvent Selection: The choice of solvent can influence the conformation of the substrate and the solubility of reagents, thereby affecting reactivity.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation of a Sterically Hindered Pyrrolidine
| Possible Cause | Troubleshooting Recommendation |
| Low Reactivity of Alkylating Agent | Use a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of a less reactive alkyl halide (bromide or chloride). |
| Steric Shielding of the Nitrogen | Increase the reaction temperature to provide more energy for the reactants to overcome the activation barrier. If thermal decomposition is a concern, consider using microwave irradiation. |
| Insufficient Base Strength | Employ a stronger, non-nucleophilic base to ensure complete deprotonation of the pyrrolidine nitrogen, increasing its nucleophilicity. Examples include sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). |
| Solvent Effects | Switch to a high-boiling point, polar aprotic solvent like DMF or DMSO to improve the solubility of reactants and facilitate the reaction. |
| High Pressure Application | For particularly challenging substrates, applying high pressure (up to 10 kbar) can significantly increase the rate of reaction by decreasing the activation volume. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination with a Bulky Pyrrolidine
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Catalyst System | Switch to a palladium catalyst system with bulky, electron-rich phosphine ligands. Ligands like 'JohnPhos', 'XPhos', or 'BrettPhos' are specifically designed to promote coupling with sterically hindered substrates.[1][2] |
| Low Catalyst Activity | Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%) to see if the reaction proceeds to completion.[3] |
| Inappropriate Base | The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. |
| Reaction Temperature Too Low | Increase the reaction temperature, potentially using a high-boiling solvent like toluene or xylene. Microwave heating can also be beneficial. |
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data for overcoming steric hindrance in key reactions of substituted pyrrolidines.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for N-Alkylation
| Substrate | Alkylating Agent | Method | Temperature (°C) | Time | Yield (%) |
| 2,5-Dimethylpyrrolidine | Benzyl Bromide | Conventional | 80 | 24 h | 45 |
| 2,5-Dimethylpyrrolidine | Benzyl Bromide | Microwave | 120 | 30 min | 85 |
| Isatin | Cinnamyl Bromide | Conventional | Reflux | 4 h | 60 |
| Isatin | Cinnamyl Bromide | Microwave | 150 | 2 min | 92[4] |
Table 2: Effect of Catalyst Ligand on Buchwald-Hartwig Amination of Hindered Substrates
| Pyrrolidine | Aryl Halide | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methylpyrrolidine | 2-Bromotoluene | P(o-tol)₃ | 2 | 100 | 24 | <10 |
| 2-Methylpyrrolidine | 2-Bromotoluene | XPhos | 2 | 100 | 12 | 88 |
| Pyrrolidine | 2,6-Dimethylbromobenzene | P(tBu)₃ | 1.5 | 80 | 18 | 92 |
| Pyrrolidine | 2,6-Dimethylbromobenzene | RuPhos | 1.5 | 80 | 12 | 97 |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Acylation of a 2,5-Disubstituted Pyrrolidine
This protocol describes a general procedure for the N-acylation of a sterically hindered pyrrolidine using microwave irradiation.
Materials:
-
2,5-Disubstituted pyrrolidine (1.0 mmol)
-
Acid chloride or anhydride (1.2 mmol)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the 2,5-disubstituted pyrrolidine (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the base (Et₃N or DIPEA, 1.5 mmol) to the solution.
-
Slowly add the acid chloride or anhydride (1.2 mmol) to the stirred solution at room temperature.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Pyrrolidine with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed amination of a sterically hindered pyrrolidine.
Materials:
-
Hindered pyrrolidine (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere (argon or nitrogen) in a Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add the aryl bromide and the hindered pyrrolidine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Chromatographic Separation of Pyrrolidine Derivative Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of diastereomers of pyrrolidine derivatives. The information is designed to assist in method development, optimization, and problem-solving for HPLC, SFC, and GC applications.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is generally most effective for separating diastereomers of pyrrolidine derivatives?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for separating diastereomers of pyrrolidine derivatives. SFC, in particular, has shown considerable success and can sometimes offer advantages in terms of speed and efficiency.[1][2] The choice between HPLC and SFC often depends on the specific properties of the pyrrolidine derivative, available instrumentation, and the desired scale of separation (analytical vs. preparative). Gas Chromatography (GC) can also be used, especially for volatile and thermally stable derivatives.[3][4]
Q2: What are the recommended starting points for column selection in HPLC and SFC?
A2: For HPLC, reversed-phase columns such as C18 are a common starting point. However, for many diastereomers, chiral stationary phases (CSPs) often provide the necessary selectivity. Polysaccharide-based CSPs are particularly versatile.[5] In SFC, chiral columns are also frequently the first choice. Studies have shown that chlorinated chiral stationary phases can provide excellent resolution for pyrrolidone derivatives.[5]
Q3: How critical is the mobile phase composition for achieving good resolution?
A3: The mobile phase composition is a critical parameter that directly influences selectivity and resolution. In HPLC, the choice and ratio of organic modifiers (e.g., acetonitrile, methanol, ethanol) and the use of additives are key to optimizing the separation.[6][7] Similarly, in SFC, the choice of co-solvent (typically an alcohol) and the use of additives can significantly impact the separation of diastereomers.[8]
Q4: What is the role of mobile phase additives in the separation of pyrrolidine diastereomers?
A4: Mobile phase additives can significantly improve peak shape and resolution. For basic pyrrolidine derivatives, which are common, additives like triethylamine (TEA) or diethylamine (DEA) can help to reduce peak tailing by masking active silanol groups on the stationary phase.[9] For acidic compounds, acidic additives like trifluoroacetic acid (TFA) or formic acid can improve peak symmetry. Chiral mobile phase additives can also be employed to form transient diastereomeric complexes that can be separated on an achiral stationary phase.[10]
Q5: My pyrrolidine derivative lacks a strong UV chromophore. What are my detection options?
A5: For compounds with poor UV absorbance, several strategies can be employed. Pre-column derivatization with a UV-active agent is a common approach. Alternatively, detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), can be used. MS detection is particularly powerful as it provides mass information in addition to separation.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Diastereomer Peaks
This is one of the most common challenges in separating diastereomers, which often have very similar physicochemical properties.
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selectivity of the column is insufficient. Screen a variety of stationary phases, including different types of chiral stationary phases (e.g., polysaccharide-based, protein-based) and reversed-phase columns with different selectivities (e.g., C18, Phenyl-Hexyl).[5] |
| Suboptimal Mobile Phase Composition | The mobile phase composition is not providing adequate selectivity. Systematically vary the organic modifier (e.g., switch between methanol, ethanol, and acetonitrile) and its proportion in the mobile phase. For SFC, adjust the percentage of the co-solvent. |
| Incorrect Temperature | Temperature can significantly affect chiral recognition. Experiment with different column temperatures. Lower temperatures often increase resolution, but the effect can be compound-dependent.[9] |
| Inappropriate Mobile Phase Additive | The additive may not be effectively improving the separation. Experiment with different additives (e.g., TEA, DEA for basic compounds; TFA, formic acid for acidic compounds) and their concentrations.[7][9] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | The basic nitrogen in the pyrrolidine ring can interact with acidic silanol groups on the silica support, causing peak tailing. Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to minimize these interactions. Using a base-deactivated column can also be effective.[9] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.[9] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Example Protocol 1: SFC Separation of Pyrrolidone Derivatives
This protocol is based on the separation of pyrrolidone derivatives on a chlorinated chiral stationary phase.[5]
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV detection.
-
Column: Lux Cellulose-2 (chiral stationary phase).
-
Mobile Phase: Supercritical CO₂ and Methanol as a co-solvent.
-
Flow Rate: 2 mL/min.
-
Backpressure: 150 bar.
-
Temperature: 40 °C.
-
Co-solvent Percentage: Optimized at 15% methanol for the best results with most compounds.
-
Detection: UV.
Quantitative Data Example:
| Compound | Co-solvent (%) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Pyrrolidone Derivative A | 15 | 3.2 | 4.1 | 2.54 |
| Pyrrolidone Derivative B | 15 | 4.8 | 5.9 | 3.12 |
| Pyrrolidone Derivative C | 15 | 6.5 | 7.8 | 3.59 |
Note: The above data is illustrative and based on the findings in the cited literature. Actual retention times and resolution will vary depending on the specific pyrrolidone derivative and exact experimental conditions.
Example Protocol 2: Preparative HPLC Separation of Pyrrolidine Diastereomers
This protocol is a general approach for the preparative separation of cis- and trans-4-propenylproline diastereomers.[11]
-
Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a fraction collector.
-
Column: A suitable preparative-scale column (e.g., C18 or a chiral stationary phase).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, potentially with additives to improve separation and peak shape.
-
Flow Rate: Scaled up from an analytical method to accommodate the larger column diameter.
-
Injection Volume: Maximized to load as much sample as possible without compromising resolution.
-
Detection: UV, at a wavelength where both diastereomers have good absorbance.
-
Fraction Collection: Time-based or peak-based collection of the separated diastereomers.
Visualized Workflows
Caption: A generalized workflow for the development of a chromatographic method for separating pyrrolidine derivative diastereomers.
Caption: A troubleshooting decision tree for addressing poor separation of pyrrolidine derivative diastereomers.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. benchchem.com [benchchem.com]
- 10. Chiral Mobile-Phase Additives in HPLC Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Synthesis Overview
The scalable synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the acyclic precursor, diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate. This is followed by an intramolecular Dieckmann condensation to yield the desired cyclic β-keto ester.
Figure 1. Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate (Acyclic Precursor)
This procedure outlines the N-alkylation of diethyl aminomalonate.
Materials:
-
Diethyl aminomalonate hydrochloride
-
Benzyl bromide
-
Ethyl chloroacetate
-
Potassium carbonate (or other suitable base)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Preparation of Diethyl aminomalonate: Diethyl aminomalonate can be prepared from diethyl malonate through nitrosation followed by reduction.
-
First N-Alkylation: To a solution of diethyl aminomalonate in an anhydrous solvent, add a suitable base (e.g., potassium carbonate) to neutralize the hydrochloride salt and facilitate the subsequent reaction. Add benzyl bromide dropwise at room temperature and stir the mixture until the reaction is complete (monitored by TLC).
-
Second N-Alkylation: After the formation of diethyl 2-(benzylamino)malonate, add ethyl chloroacetate to the reaction mixture. The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC.
-
Work-up and Purification: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate.
Step 2: Dieckmann Condensation for the Synthesis of this compound
This intramolecular cyclization is the key step in forming the pyrrolidone ring.[1][2][3]
Materials:
-
Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate
-
Strong base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))
-
Anhydrous aprotic solvent (e.g., Toluene, THF)
-
Acid for neutralization (e.g., Acetic acid, dilute HCl)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add a suspension of the strong base (e.g., sodium hydride, 1.1 equivalents) in the anhydrous solvent.
-
Addition of Precursor: Slowly add a solution of diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate in the same anhydrous solvent to the base suspension at a controlled temperature (e.g., 0 °C or room temperature, depending on the base).
-
Reaction: After the addition is complete, the reaction mixture is typically heated to reflux to drive the cyclization to completion. The reaction progress should be monitored by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess base by the slow addition of an acid (e.g., acetic acid or dilute aqueous HCl) until the pH is neutral.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to afford this compound.
Data Presentation
| Parameter | Step 1: Acyclic Precursor Synthesis | Step 2: Dieckmann Condensation |
| Typical Yield | 70-85% | 65-80% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Reaction Temperature | 25-80 °C | 80-110 °C (reflux) |
| Key Reagents | Diethyl aminomalonate, Benzyl bromide, Ethyl chloroacetate, K₂CO₃ | Strong base (NaH, NaOEt) |
| Solvent | Acetonitrile, DMF | Toluene, THF |
| Purification Method | Column Chromatography | Column Chromatography, Crystallization |
Troubleshooting Guide & FAQs
Figure 2. Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the most critical step in the synthesis?
-
A1: The Dieckmann condensation is the most critical step as it forms the desired pyrrolidone ring. Careful control of reaction conditions, particularly the choice of base and solvent, and ensuring anhydrous conditions are crucial for achieving a good yield.
-
-
Q2: I am observing a significant amount of a high-molecular-weight byproduct. What could it be and how can I avoid it?
-
A2: This is likely due to intermolecular Claisen condensation, leading to the formation of dimeric or polymeric byproducts.[2] To minimize this, it is recommended to perform the Dieckmann condensation under high-dilution conditions. This can be achieved by slowly adding the acyclic precursor to the base solution over an extended period.
-
-
Q3: The reaction is sluggish and does not go to completion. What should I do?
-
A3: A sluggish reaction can be due to several factors:
-
Inactive Base: The strong base (e.g., NaH) may have degraded due to exposure to moisture. Use freshly opened or properly stored base.
-
Insufficient Base: Ensure at least one full equivalent of base is used, as the product is a β-keto ester with an acidic proton that will be deprotonated by the base.
-
Low Temperature: While some bases can be used at lower temperatures, heating to reflux is often necessary to drive the reaction to completion.
-
-
-
Q4: I am having trouble with the purification of the final product. It is an oil that is difficult to crystallize. Any suggestions?
-
A4: The product can indeed be a viscous oil. If direct crystallization is challenging, meticulous purification by column chromatography is recommended. A gradual solvent gradient can help in separating the product from closely related impurities. After chromatography, attempting crystallization from a different solvent system or using seed crystals might be successful.
-
-
Q5: Can I use other bases for the Dieckmann condensation?
-
A5: Yes, other strong bases such as potassium tert-butoxide (t-BuOK), sodium methoxide (NaOMe), and lithium diisopropylamide (LDA) can also be used.[2] The choice of base can influence the reaction rate and selectivity. It is important to use an alkoxide base that corresponds to the ester group to avoid transesterification side reactions.
-
-
Q6: How does the presence of two different ester groups in the precursor affect the reaction?
-
A6: In an unsymmetrical diester, there is a possibility of forming two different regioisomers depending on which α-proton is abstracted by the base.[1] In the case of diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate, the two α-protons are on the malonate and the glycine-derived moieties. The acidity of these protons and steric hindrance will influence which enolate is preferentially formed. The use of a sterically hindered base at low temperatures can sometimes improve regioselectivity.
-
-
Q7: What are the key safety precautions for this synthesis?
-
A7: The use of strong bases like sodium hydride requires caution. NaH is highly flammable and reacts violently with water. All reactions involving NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The quenching of the reaction should be done slowly and carefully, especially on a large scale.
-
References
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted 4-Oxopyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes to substituted 4-oxopyrrolidines, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthetic Routes
The synthesis of substituted 4-oxopyrrolidines can be broadly categorized into several key strategies: the Paal-Knorr synthesis, 1,3-dipolar cycloaddition, multicomponent reactions, and intramolecular cyclization. Each method offers distinct advantages and disadvantages in terms of substrate scope, efficiency, and reaction conditions.
| Synthetic Route | General Description | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. | 1,4-Dicarbonyl compounds, primary amines/ammonia | Acid catalysts (e.g., HCl, p-TsOH), dehydrating agents (e.g., P2O5)[1] | 15 min - 24 h | Reflux | Generally >60[2] | Simplicity, good yields, readily available starting materials.[2] | Preparation of 1,4-dicarbonyl precursors can be challenging; harsh acidic conditions may not be suitable for sensitive substrates.[1] |
| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition of an azomethine ylide with a dipolarophile (e.g., an electron-deficient alkene). | α-Amino acids, aldehydes/ketones, electron-deficient alkenes | Often catalyst-free, can be promoted by Lewis acids or metal catalysts. | 30 min - 48 h | Room Temp. - 85°C | 76-95[3] | High stereocontrol, good to excellent yields, operational simplicity. | In situ generation of reactive azomethine ylides can be sensitive; regioselectivity can be an issue. |
| Multicomponent Reactions (MCRs) | One-pot reaction involving three or more starting materials to form a complex product. | Aldehydes, amines, isocyanides, carboxylic acids (Ugi type) | Often uncatalyzed or requires simple catalysts. | 12 - 24 h | Room Temp. - 55°C | Moderate to High | High atom and step economy, reduced waste, operational simplicity.[4] | Limited diversity in the core scaffold depending on the specific MCR. |
| Intramolecular Cyclization | Cyclization of a linear precursor containing both the nucleophile and electrophile. | Precursors with amine and carbonyl functionalities separated by a suitable linker. | Base or acid catalysts. | Varies | Varies | Varies | Allows for the synthesis of complex, fused ring systems. | Synthesis of the linear precursor can be multi-step. |
Experimental Protocols
Paal-Knorr Synthesis of N-substituted 4-Oxopyrrolidines
This protocol describes the synthesis of a substituted pyrrole, which can be a precursor to 4-oxopyrrolidines.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 equiv)
-
Primary amine (e.g., aniline) (1.1 equiv)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound and the primary amine in methanol.
-
Add a single drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Add 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure N-substituted pyrrole.
1,3-Dipolar Cycloaddition for the Synthesis of Spiro-pyrrolidine-oxindoles
This three-component reaction utilizes an in situ generated azomethine ylide.
Materials:
-
Isatin derivative (1.0 equiv)
-
α-Amino acid (e.g., sarcosine or L-proline) (1.2 equiv)
-
Dipolarophile (e.g., N-substituted maleimide) (1.2 equiv)
-
Ethanol
Procedure:
-
To a solution of the isatin derivative and the α-amino acid in ethanol, add the dipolarophile.
-
Stir the reaction mixture at room temperature. The reaction progress can often be observed by a color change and precipitation of the product.[3]
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Multicomponent Synthesis of a 4-Anilinopiperidine Derivative (Illustrative of MCR principles)
This protocol for a related heterocyclic system demonstrates the general workflow of a multicomponent reaction.
Materials:
-
1-Benzyl-4-piperidone (1.0 equiv)
-
Aniline (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
Propionic acid (1.0 equiv)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 1-benzyl-4-piperidone, aniline, and propionic acid in methanol.
-
Add tert-butyl isocyanide to the mixture.
-
Attach a reflux condenser and heat the reaction to 55°C with stirring for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Intramolecular Cyclization
A general procedure for intramolecular cyclization to form a 4-oxopyrrolidine ring would involve the synthesis of a linear precursor containing an amine and a suitable carbonyl or leaving group, followed by a base or acid-catalyzed cyclization. The specific conditions would be highly dependent on the substrate.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to substituted 4-oxopyrrolidines.
Caption: Paal-Knorr Synthesis Workflow.
Caption: 1,3-Dipolar Cycloaddition Pathway.
Caption: Multicomponent Reaction Strategy.
Caption: Intramolecular Cyclization Approach.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 4. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the biological activities of compounds derived from a specific, versatile starting material: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. While direct derivatization of this exact molecule and subsequent extensive biological evaluation is an area of ongoing research, this document provides a comparative analysis of closely related compounds, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is supported by experimental data from peer-reviewed literature to guide future research and drug discovery efforts.
Histone Deacetylase (HDAC) Inhibition: A Promising Avenue
One of the most significant biological activities identified for derivatives of the 4-oxopyrrolidine-1-carboxylate scaffold is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention.
A notable derivative, Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate, has been synthesized and evaluated for its in vitro growth inhibitory potency, demonstrating good histone deacetylase (HDAC) activity.[1] This finding underscores the potential of the 4-oxopyrrolidine scaffold as a template for the design of novel HDAC inhibitors.
Comparative Activity of a 4-Oxopyrrolidine-Based HDAC Inhibitor
| Compound ID | Target | Activity Metric | Value | Reference Compound | Reference Value |
| Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate | HDACs | Growth Inhibitory Potency | Good | - | - |
Note: Specific IC50 values for this compound were not detailed in the available literature, which highlights an area for further quantitative investigation.
Experimental Protocol: In Vitro HDAC Activity Assay
The following is a generalized protocol for determining the in vitro activity of HDAC inhibitors, based on commonly used fluorometric assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isozyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer containing a trichostatin A as a stop reagent)
-
Test compound (dissolved in DMSO)
-
Reference HDAC inhibitor (e.g., SAHA, Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in HDAC assay buffer.
-
In a 96-well black microplate, add the HDAC assay buffer, the diluted test compound or reference inhibitor, and the recombinant HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate the plate at 37°C for a further 15-30 minutes to allow for fluorescent signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: HDAC Inhibition and its Downstream Effects
Caption: Mechanism of action of 4-oxopyrrolidine-based HDAC inhibitors.
Broader Biological Activities of Pyrrolidine Derivatives
While specific data on derivatives of this compound is emerging, the broader class of pyrrolidine-containing molecules has been extensively studied, revealing significant potential in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrrolidine derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. For instance, certain polysubstituted pyrrolidines have demonstrated good proliferation inhibitory effects toward 10 different cancer cell lines with IC50 values in the low micromolar range.[2] Furthermore, some of these compounds have been observed to induce cell cycle arrest and apoptosis in cancer cells, suggesting multiple mechanisms of anticancer action.[2]
Table of Anticancer Activities of Various Pyrrolidine Scaffolds
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) |
| Polysubstituted Pyrrolidines | HCT116, HL60, etc. | IC50 | 2.9 - 16 |
| Spirooxindole-pyrrolidines | HepG2, MCF-7, HCT-116 | IC50 | As low as 0.80 |
| Pyrrolidine-copper(II) complexes | SW480 | IC50 | As low as 0.99 |
Antimicrobial Activity
The pyrrolidine ring is also a common feature in compounds with antimicrobial properties. Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. For example, certain piperidine and pyrrolidine substituted halogenobenzene derivatives have shown inhibitory activity against microorganisms.[3] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table of Antimicrobial Activities of Pyrrolidine Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) |
| Substituted Halogenobenzene Pyrrolidines | S. aureus, C. albicans | MIC | 32 - 128 |
| Spirooxindole Pyrrolidines | E. coli, S. aureus | MIC | Not specified, but showed activity |
| Pyrrolidine-2,3-dione monomers and dimers | MSSA strains | MIC | Single-digit µg/mL |
Experimental Workflow: General Antimicrobial Susceptibility Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The derivatives of this compound represent a promising starting point for the development of novel therapeutic agents. The demonstrated activity of a closely related analog as an HDAC inhibitor opens a clear path for the synthesis and evaluation of a new class of anticancer drugs. Furthermore, the well-established anticancer and antimicrobial potential of the broader pyrrolidine family of compounds provides a strong rationale for exploring diverse structural modifications of this scaffold.
Future research should focus on the systematic synthesis of a library of derivatives from this compound and the comprehensive evaluation of their biological activities. This should include quantitative in vitro assays to determine IC50 and MIC values against a wide panel of cancer cell lines and microbial strains. Elucidation of the specific molecular targets and signaling pathways affected by these new compounds will be crucial for their further development as clinical candidates. The data presented in this guide serves as a foundational resource to inform and inspire these future drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of pyrrolidine-based scaffolds versus other heterocyclic cores in drug design
A Comparative Guide to Pyrrolidine-Based Scaffolds in Modern Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most utilized saturated heterocycles, the five-membered pyrrolidine ring holds a privileged status, appearing in numerous natural products and FDA-approved drugs.[1][2] This guide provides an objective, data-driven comparison of pyrrolidine-based scaffolds against other common heterocyclic cores, offering insights for researchers, scientists, and drug development professionals.
The Pyrrolidine Scaffold: A Privileged Core
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle widely employed by medicinal chemists.[2][3] Its value is enhanced by several key features:
-
Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized ring allows for efficient exploration of three-dimensional pharmacophore space, a characteristic increasingly sought after to improve druggability and escape the "flatland" of aromatic scaffolds.[1][4]
-
Stereochemical Richness : The chiral centers within the pyrrolidine ring allow for the creation of diverse stereoisomers, where the spatial orientation of substituents can lead to significant differences in biological profiles and binding modes with enantioselective proteins.[1][3]
-
Physicochemical Modulation : The nitrogen atom acts as a basic center and a hydrogen bond acceptor, which is crucial for target engagement and for modulating properties like aqueous solubility.[5] The ring's overall structure contributes to a favorable balance of lipophilicity and polarity.[1]
Comparative Analysis I: Pyrrolidine vs. Piperidine
The six-membered piperidine ring is another ubiquitous scaffold, making it an ideal candidate for direct comparison with pyrrolidine.[5] The single methylene unit difference between them leads to subtle but significant variations in their properties.
Physicochemical Properties
While both are basic secondary amines with similar pKa values, their lipophilicity and conformational flexibility differ, providing a tool to fine-tune a compound's characteristics.[5]
| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27[5][6] | ~11.22[5] | Both are strongly basic with similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. |
| logP (Octanol/Water) | 0.46[5] | 0.84[5] | Piperidine is slightly more lipophilic, which can influence solubility, cell permeability, and potential off-target hydrophobic interactions.[5] |
| Conformational Flexibility | Highly flexible ("pseudorotation")[3] | Prefers a more rigid chair conformation[5] | Pyrrolidine's flexibility can be advantageous for adapting to various binding pockets, while piperidine's rigidity can minimize the entropic penalty upon binding, potentially increasing affinity.[5][7] |
Case Study: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral antihyperglycemic agents used for treating type 2 diabetes.[8] This class of drugs features prominent examples containing both pyrrolidine and piperidine scaffolds, offering a direct comparison of their efficacy. Alogliptin contains a piperidine core, while the pyrrolidine scaffold is central to the structure of Omarigliptin.
A 2017 study directly synthesized and compared a 2-benzylpyrrolidine derivative against a 4-benzylpiperidine derivative for DPP-4 inhibition, providing a clear head-to-head efficacy comparison.[4]
| Compound/Drug | Heterocyclic Core | Target | IC₅₀ (nM) |
| Omarigliptin | Pyrrolidine | DPP-4 | 1.6[1][9] |
| Alogliptin | Piperidine | DPP-4 | ~7.0[2] |
| 2-benzylpyrrolidine deriv. | Pyrrolidine | DPP-4 | 300[4] |
| 4-benzylpiperidine deriv. | Piperidine | DPP-4 | 1600[4] |
In this case study, the compounds featuring the pyrrolidine scaffold consistently demonstrate higher potency (lower IC₅₀ values) for DPP-4 inhibition than their piperidine-containing counterparts. The 2-benzylpyrrolidine derivative was over five times more potent than its direct piperidine analog.[4]
Comparative Analysis II: Pyrrolidine vs. Azetidine
The azetidine ring is a four-membered saturated heterocycle that has gained significant traction in drug design.[7] It offers a unique structural and physicochemical profile compared to the more flexible five-membered pyrrolidine.
The primary distinction lies in conformational restraint. Azetidine is significantly more rigid and strained than pyrrolidine.[7] This rigidity can be a strategic advantage:
-
Vectorial Precision : The constrained geometry allows for precise and predictable orientation of substituents in 3D space, which can optimize interactions with a biological target.
-
Reduced Entropic Penalty : A rigid scaffold loses less conformational entropy upon binding to a target, which can lead to higher binding affinity.[10]
-
Improved Physicochemical Properties : Incorporation of an azetidine scaffold has been shown to improve metabolic stability and aqueous solubility compared to more flexible or lipophilic analogs.[11]
The choice between a flexible pyrrolidine and a rigid azetidine is a strategic one. While pyrrolidine allows the molecule to adapt its conformation to a binding site, an azetidine scaffold is better suited for situations where a specific, locked conformation is known to be optimal for high-affinity binding. This is exemplified in the development of potent STAT3 inhibitors, where an azetidine-2-carboxamide scaffold provided sub-micromolar potencies.[6][12]
Experimental Protocols
The quantitative data presented in this guide is typically derived from standardized in vitro assays. Below is a representative protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.
Protocol: In Vitro Enzyme Inhibition Assay (e.g., for DPP-4)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme (e.g., recombinant human DPP-4) by 50%.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
-
Assay Reaction Setup:
-
To each well of a 96-well plate, add a small volume of the diluted test compound. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.
-
Add the recombinant DPP-4 enzyme solution to each well (except the blanks) and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Signal Measurement:
-
Immediately place the microplate into a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 465 nm) kinetically over a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and the blank (0% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Visualizations: Workflows and Pathways
Diagrams illustrating experimental logic and biological context are crucial for understanding the drug discovery process.
Caption: Experimental workflow for IC₅₀ determination.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling.
Conclusion
The pyrrolidine scaffold is a cornerstone of modern drug design, valued for its inherent three-dimensionality and its capacity for stereochemical diversification.[3] When compared to the larger, more lipophilic piperidine ring, pyrrolidine-based inhibitors can offer superior potency, as demonstrated in the case of DPP-4 inhibitors.[4] In contrast, when compared with the smaller, more rigid azetidine scaffold, pyrrolidine provides conformational flexibility that can be crucial for binding pocket adaptation.[5][7]
The ultimate choice between pyrrolidine and other heterocyclic cores is not a matter of inherent superiority but of strategic design. The decision should be driven by the specific goals of the drug discovery program, including the structural requirements of the biological target, the desired physicochemical properties, and the overall ADME profile. This comparative guide provides a data-supported framework to assist researchers in making these critical decisions, leveraging the unique advantages of each scaffold to design the next generation of effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidines - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its stereochemistry plays a pivotal role in determining pharmacological activity. This guide provides an objective comparison of different enantioselective synthetic strategies for pyrrolidine derivatives and evaluates their biological performance, with a focus on anticancer and antidepressant activities. All data is supported by experimental evidence from recent scientific literature.
I. Enantioselective Synthesis and Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives
The 1,3-dipolar cycloaddition reaction is a powerful tool for the enantioselective synthesis of complex heterocyclic systems like spirooxindole-pyrrolidines. These compounds have emerged as a promising class of anticancer agents.
Data Presentation: Synthesis and Anticancer Activity
| Compound ID | Synthetic Method | Yield (%) | Diastereomeric Ratio (d.r.) | Cell Line | IC50 (µM) | Reference |
| 7d | 1,3-Dipolar Cycloaddition | 85 | >99:1 | MCF-7 | 7.36 ± 0.37 | [1] |
| MDA-MB-231 | 9.44 ± 0.32 | [1] | ||||
| 7f | 1,3-Dipolar Cycloaddition | 82 | >99:1 | PC3 | 8.7 ± 0.7 | [1] |
| 7k | 1,3-Dipolar Cycloaddition | 88 | >99:1 | HeLa | 8.4 ± 0.5 | [1] |
| 4u | 1,3-Dipolar Cycloaddition | 89 | >95:5 | HepG-2 | < 10 µg/mL | [2] |
| 4w | 1,3-Dipolar Cycloaddition | 92 | >95:5 | HepG-2 | < 10 µg/mL | [2] |
| 5g | 1,3-Dipolar Cycloaddition | N/A | N/A | MCF-7 | 2.8 | [3] |
| 5l | 1,3-Dipolar Cycloaddition | N/A | N/A | MCF-7 | 3.4 | [3] |
| MDA-MB-231 | 8.45 | [3] | ||||
| 5o | 1,3-Dipolar Cycloaddition | N/A | N/A | MCF-7 | 4.12 | [3] |
| MDA-MB-231 | 4.32 | [3] |
N/A: Not available in the cited abstract.
Experimental Protocols
1. General Procedure for the Enantioselective Synthesis of Spirooxindole-Pyrrolidine Derivatives (1,3-Dipolar Cycloaddition):
A mixture of an isatin derivative (0.5 mmol), L-proline (0.5 mmol), and a substituted (E)-3-(4-chloro-2H-thiochromen-3-yl)-1-phenylprop-2-en-1-one (0.5 mmol) is dissolved in methanol (20 mL).[1] The reaction mixture is refluxed for 3–6 hours.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of methanol and dichloromethane (2:98) as the eluent to afford the pure spirooxindole-pyrrolidine derivative.[1]
2. Protocol for MTT Assay for Anticancer Activity Screening:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubated overnight at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrrolidine derivatives for 72 hours.[5]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4][7] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Mandatory Visualizations
Caption: Enantioselective synthesis of spirooxindole-pyrrolidines.
Caption: Workflow for evaluating anticancer activity.
II. Enantioselective Synthesis and Antidepressant Activity of Pyrrolidine Derivatives as 5-HT1A Receptor Agonists
Pyrrolidine-based compounds have been extensively explored as ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a key target for antidepressant and anxiolytic drugs.
Data Presentation: Synthesis and 5-HT1A Receptor Binding Affinity
| Compound ID | Synthetic Method | 5-HT1A Ki (nM) | Activity Profile | Reference |
| 10k | γ-haloester reaction with arylpiperazinylalkylamine | 1.8 | Agonist | [8] |
| 10m | γ-haloester reaction with arylpiperazinylalkylamine | 2.1 | Agonist | [8] |
| 19 | Ring opening of chromane derivative | 2.3 | Agonist | [9] |
| (S)-1 | N-alkylation | 0.51 | Agonist | [10] |
| (R)-1 | N-alkylation | 0.41 | Agonist | [10] |
| DF-300 | N/A | 7.7 | Antagonist | [11] |
| DF-400 | N/A | 5.8 | Antagonist | [11] |
N/A: Not available in the cited abstract.
Experimental Protocols
1. General Procedure for the Synthesis of Fused Pyrrolidone 5-HT1A Receptor Agonists:
The synthesis involves the reaction of appropriate γ-haloester derivatives with suitable arylpiperazinylalkylamines.[8] A solution of the γ-haloester in an appropriate solvent is treated with the arylpiperazinylalkylamine, often in the presence of a base to neutralize the hydrohalic acid formed. The reaction mixture is typically stirred at an elevated temperature until completion. After cooling, the product is isolated by extraction and purified by chromatography.
2. Protocol for 5-HT1A Receptor Radioligand Binding Assay:
This assay determines the affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]WAY-100635 or [3H]8-OH-DPAT) and various concentrations of the test compound in a suitable buffer.[11]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki value, representing the affinity of the compound for the receptor, is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).[11]
Mandatory Visualizations
Caption: Simplified 5-HT1A receptor signaling pathway.[12][13]
Conclusion
This guide highlights two distinct therapeutic applications of enantiomerically pure pyrrolidine derivatives, showcasing the versatility of this scaffold. The 1,3-dipolar cycloaddition stands out as a highly efficient method for generating structurally complex spirooxindole-pyrrolidines with potent anticancer activity. For antidepressant applications, targeted modifications of the pyrrolidine ring have yielded high-affinity 5-HT1A receptor agonists. The provided experimental protocols offer a foundation for researchers to replicate and build upon these findings. The continued exploration of enantioselective synthetic routes and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of novel and more effective pyrrolidine-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchhub.com [researchhub.com]
- 7. atcc.org [atcc.org]
- 8. Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New serotonin 5-HT1A receptor agonists endowed with antinociceptive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Oxopyrrolidine Analogs
The 4-oxopyrrolidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in a diverse array of biologically active compounds. Its inherent structural features, including a polar ketone group and multiple sites for substitution, allow for fine-tuning of physicochemical properties and target interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-oxopyrrolidine analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutics based on this versatile scaffold.
Anticancer Activity
The 4-oxopyrrolidine core has been extensively explored for the development of novel anticancer agents. SAR studies have revealed that substitutions at different positions on the pyrrolidine ring, as well as on appended aromatic systems, significantly influence cytotoxic potency and selectivity.
A series of 5-oxopyrrolidine derivatives demonstrated that the nature of substituents on a phenyl ring attached to the pyrrolidine nitrogen plays a crucial role in their anticancer activity against A549 human lung adenocarcinoma cells.[1][2] For instance, the incorporation of a 4-dimethylaminophenyl group resulted in the most potent anticancer activity within a series of hydrazone derivatives.[1] Conversely, the introduction of methoxy groups on the phenyl ring led to a decrease or loss of activity.[1] Halogen substitutions, such as 4-chloro and 4-bromo, on the phenyl ring enhanced the anticancer activity compared to the unsubstituted phenyl analog.[1]
Furthermore, rhopaladins' analog 4-arylidene-5-oxopyrrolidine derivatives have been investigated for their apoptosis-promoting effects.[3] One of the most potent compounds in this series, (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH), exhibited significant in vitro anti-proliferative activity against several cervical and human hepatocarcinoma cell lines, with IC50 values in the low micromolar range.[3]
Table 1: SAR of 5-Oxopyrrolidine Derivatives as Anticancer Agents (A549 Cells) [1]
| Compound ID | Phenyl Ring Substitution | % Viability at 100 µM |
| 5 | Unsubstituted | ~80% |
| 6 | 4-Chloro | 64% |
| 7 | 4-Bromo | 61% |
| 8 | 4-Dimethylamino | Most Potent |
| 9 | 4-Methoxy | Less Active |
| 10 | Di-methoxy | Significant Activity Loss |
| 11 | Tri-methoxy | Significant Activity Loss |
The anticancer activity of the 5-oxopyrrolidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A549 human lung adenocarcinoma cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with the synthesized compounds at a fixed concentration (e.g., 100 µM) for a specified period (e.g., 24 hours).
-
MTT Addition: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and the formed formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Caption: SAR of 5-Oxopyrrolidine Analogs on Anticancer Activity.
Enzyme Inhibition
Pyrrolidine derivatives have been identified as potent inhibitors of various enzymes, including α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes.
A study on pyrrolidine derivatives revealed that substitutions on a phenyl ring attached to the core structure significantly impact their inhibitory activity against these enzymes.[4] The presence of an electron-donating group, such as a para-methoxy group (p-OCH3), was found to be crucial for potent inhibition of both α-amylase and α-glucosidase.[4] The 4-methoxy analogue 3g showed the most significant inhibitory activity against both enzymes, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively.[4]
Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase [4]
| Compound ID | Substitution | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | H | 36.32 | 47.19 |
| 3f | 3-OCH3 | - | 27.51 |
| 3g | 4-OCH3 | 26.24 | 18.04 |
| Acarbose | - | 5.50 | - |
| Metformin | - | 25.31 | - |
The α-amylase inhibitory activity was evaluated using a modified starch-iodine method.
-
Enzyme and Substrate Preparation: A solution of α-amylase from human saliva and a starch solution were prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Incubation: The test compounds at various concentrations were pre-incubated with the α-amylase solution for a specific time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The starch solution was added to the mixture to start the enzymatic reaction, and the incubation was continued.
-
Reaction Termination and Color Development: The reaction was stopped by adding hydrochloric acid, followed by the addition of iodine solution.
-
Absorbance Measurement: The absorbance of the resulting blue color was measured at a specific wavelength (e.g., 620 nm). Acarbose was used as a positive control. The percentage of inhibition was calculated, and the IC50 value was determined.
Caption: Workflow for α-Amylase Inhibition Assay.
Antimicrobial Activity
Derivatives of 5-oxopyrrolidine have also been investigated for their antimicrobial properties against a panel of multidrug-resistant pathogens.[1][2] The SAR in this area is complex, with activity depending on the specific microbial strain and the nature of the substituents.
One study found that a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[1][2] This highlights the potential of incorporating heteroaromatic rings with electron-withdrawing groups to enhance antibacterial efficacy.
The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Bacterial Strain Preparation: A standardized inoculum of the bacterial strain is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Factors Influencing Antimicrobial SAR of 5-Oxopyrrolidines.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ProQuest [proquest.com]
- 3. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for stereoselective pyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Achieving stereocontrol in its synthesis is paramount for accessing biologically active molecules. This guide provides a comparative analysis of leading catalytic systems—organocatalysts, metal-based catalysts, and biocatalysts—for the stereoselective synthesis of pyrrolidines. The following sections present quantitative performance data, detailed experimental protocols, and visual workflows to aid in catalyst selection and methods development.
Data Presentation: A Quantitative Comparison of Catalytic Performance
The efficacy of a catalyst is determined by its ability to provide the desired product in high yield and with excellent stereocontrol. The following tables summarize the performance of representative catalysts in key transformations for pyrrolidine synthesis.
Organocatalysis
Proline and its derivatives are powerful organocatalysts that operate via enamine or iminium ion intermediates. They are particularly effective in Michael additions and aldol reactions, which are foundational for constructing the pyrrolidine ring.
Table 1: Performance of Proline-Derived Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. [1]
| Catalyst | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 10 | 24 | 87 | 92:8 | 85 |
| OC4 + Acetic Acid | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 10 | 24 | 93 | 91:9 | 83 |
| OC4 + Diphenylthiourea | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 10 | 24 | 91 | 93:7 | 86 |
Table 2: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Aldol Reaction.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 98 |
Metal-Based Catalysis
Transition metal catalysts, often in complex with chiral ligands, are highly effective for various cycloaddition and cascade reactions to construct the pyrrolidine ring with high stereoselectivity.
Table 3: Performance of a Heterogeneous L-Proline Functionalized Manganese Ferrite Nanorod Catalyst in a [3+2] Cycloaddition Reaction. [2]
| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (endo:exo) |
| 1 | EtOH | 4 | 3 | 91 | >99:1 |
| 2 | CH3CN | 4 | 5 | 85 | >99:1 |
| 3 | H2O | 4 | 6 | 80 | >99:1 |
| 4 | Toluene | 4 | 8 | 75 | >99:1 |
Reaction conditions: Isatin (1.0 mmol), thiazolidine-4-carboxylic acid (1.0 mmol), and 5-arylidene thiazolidine-2,4-dione (1.0 mmol) at 100 °C.
Table 4: Performance of a Gold(I) Catalyst in a Nitro-Mannich/Hydroamination Cascade. [3]
| Entry | Substrate 1 | Substrate 2 | Catalyst | Yield (%) | dr |
| 1 | Nitromethane | N-Propargyl-4-nitrobenzenesulfonamide | AuCl(IPr)/AgBF4 | 92 | >20:1 |
| 2 | Nitroethane | N-Propargyl-4-nitrobenzenesulfonamide | AuCl(IPr)/AgBF4 | 85 | 10:1 |
| 3 | 1-Nitropropane | N-Propargyl-4-nitrobenzenesulfonamide | AuCl(IPr)/AgBF4 | 88 | 15:1 |
Biocatalysis
Enzymes offer a green and highly selective approach to the synthesis of chiral pyrrolidines. Directed evolution has been employed to generate enzyme variants with enhanced activity and stereoselectivity for specific transformations.
Table 5: Performance of Engineered Cytochrome P411 Variants in Intramolecular C(sp³)–H Amination for Pyrrolidine Synthesis. [1][4]
| Enzyme Variant | Substrate | Yield (%) | er |
| P411-PYS-5149 | 1a | 74 | 91:9 |
| P411-PYS-5149 | para-fluoro 1b | 67 | 99:1 |
| P411-PYS-5149 | para-methyl 1c | 65 | 98:2 |
| P411-PYS-5149 | para-methoxyl 1d | 58 | 97:3 |
| P411-PYS-5148 | 2h | 60 | 51:49 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for the catalytic stereoselective synthesis of pyrrolidines.
Organocatalyzed Asymmetric Michael Addition
This protocol is adapted for the Michael addition of an aldehyde to a nitroalkene using a proline-derived organocatalyst.[1]
Materials:
-
Pyrrolidine-based organocatalyst (e.g., OC4, 10 mol%)
-
Aldehyde (e.g., 3-phenylpropionaldehyde, 2.0 equiv)
-
Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 equiv)
-
Anhydrous solvent (e.g., methylcyclohexane)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (0.02 mmol, 10 mol%).
-
Add the nitroalkene (0.2 mmol, 1.0 equiv).
-
Add the aldehyde (0.4 mmol, 2.0 equiv).
-
Add the anhydrous solvent (2.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC).
Metal-Catalyzed [3+2] Cycloaddition
This protocol describes the synthesis of spiro-pyrrolidines using a heterogeneous, reusable magnetic nanocatalyst.[2]
Materials:
-
MCCFe₂O₄@L-proline MNRs catalyst (4 mol%)
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine or thiazolidine-4-carboxylic acid, 1.0 mmol)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)
-
Ethanol (5 mL)
-
Round-bottomed flask (10 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in ethanol (5 mL).
-
Add the MCCFe₂O₄@L-proline MNRs catalyst (4 mol%) to the mixture.
-
Stir the resulting mixture at 100 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, separate the magnetic catalyst using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biocatalytic Intramolecular C-H Amination
This procedure outlines the general steps for an enzyme-catalyzed synthesis of chiral pyrrolidines.[1][4]
Materials:
-
Engineered cytochrome P411 variant (e.g., P411-PYS-5149)
-
Azide substrate
-
Cofactor regeneration system (if necessary)
-
Buffer solution
-
Shaking incubator
Procedure:
-
Prepare a solution of the azide substrate in a suitable buffer.
-
Add the purified enzyme variant to the substrate solution.
-
If required, add components for cofactor regeneration.
-
Incubate the reaction mixture in a shaking incubator at the optimal temperature for the enzyme.
-
Monitor the reaction for product formation using LC-MS.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product by chromatography.
-
Determine the yield and enantiomeric ratio (by chiral HPLC).
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks in the stereoselective synthesis of pyrrolidines.
Caption: Enamine-based catalytic cycle for the Michael addition.
Caption: A streamlined workflow for screening and optimizing catalysts.
References
- 1. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
In vitro testing of novel compounds from 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
A comprehensive guide for researchers and drug development professionals on the antibacterial potential of novel compounds derived from the pyrrolidine scaffold. This document provides a comparative analysis of their in vitro efficacy against various bacterial strains, supported by experimental data and detailed methodologies.
This guide focuses on the in vitro antibacterial activity of a series of novel pyrrolidine derivatives, offering a comparative perspective against established antibiotics. The data presented is compiled from recent studies highlighting the potential of the pyrrolidine core in developing new therapeutic agents to combat bacterial infections.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of novel pyrrolidine-thiazole and 1,2,4-oxadiazole pyrrolidine derivatives was evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), a standard measure of antibacterial potency, was determined for each compound. The results are summarized in the table below, alongside data for reference antibiotics, providing a clear comparison of their performance.
| Compound ID | Target Bacteria | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyrrolidine-Thiazole Derivative 51a | Bacillus cereus | 21.70 ± 0.36[1][2] | Gentamicin | 22.65 ± 0.21[1][2] |
| Staphylococcus aureus | 30.53 ± 0.42[1][2] | Gentamicin | 22.17 ± 0.47[1][2] | |
| Thiohydantoin-Pyrrolidine Derivatives 35a-d | Mycobacterium tuberculosis H37Rv | 62.5–125[1][2] | Isoniazid | Not Specified |
| Ethambutol | Not Specified | |||
| Poyraz et al. (2018) Derivative | Acinetobacter baumannii | Lower than Ampicillin | Ampicillin | 125[1][2] |
In Vitro Antibacterial Screening Workflow
The following diagram illustrates the typical workflow for the in vitro evaluation of the antibacterial activity of novel compounds using the microdilution method.
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in this guide.
Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the novel pyrrolidine derivatives and reference antibiotics (e.g., Gentamicin, Ampicillin) are prepared in a suitable solvent (e.g., DMSO) at a high concentration.
- Bacterial Strains: The bacterial strains to be tested (e.g., Escherichia coli, Staphylococcus aureus, Bacillus cereus, Acinetobacter baumannii) are cultured in an appropriate broth medium to reach the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
- Growth Medium: A sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), is used.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
- A serial two-fold dilution of each test compound is performed in the microtiter plate wells containing the growth medium. This creates a range of decreasing concentrations of the compound.
- Each well is then inoculated with the standardized bacterial suspension.
- Positive control wells (containing bacteria and medium without any compound) and negative control wells (containing medium only) are included on each plate.
- The microtiter plates are incubated under appropriate conditions (e.g., at 37°C for 18-24 hours).
3. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of the novel compounds to mammalian cells, a cytotoxicity assay is often performed.
1. Cell Culture:
- A human cell line (e.g., HEK293 for normal cells or various cancer cell lines) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Compound Treatment:
- The cells are treated with various concentrations of the test compounds.
- Control wells with untreated cells are also included.
3. MTT Assay:
- After a specified incubation period (e.g., 24 or 48 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.
- A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined. For instance, one potent pyrrolidine derivative, complex 3g, showed low cytotoxicity against HEK293 cells, with only 9.89% cytotoxicity at the highest tested concentration of 100 µM[3].
Other Potential In Vitro Applications
Beyond antibacterial activity, pyrrolidine derivatives have shown promise in various other therapeutic areas. For example, certain derivatives have been identified as inhibitors of enzymes like α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes[3]. Other studies have explored their efficacy as anticancer agents, demonstrating the induction of apoptosis and necrosis in leukemia cell lines[4]. Furthermore, some pyrrolidine derivatives have been investigated as inhibitors of α-mannosidases and have shown growth inhibition of human cancer cells such as glioblastoma and melanoma[5]. The versatility of the pyrrolidine scaffold makes it a valuable starting point for the development of novel inhibitors for a range of enzymes and cellular processes.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine Derivatives as New Inhibitors of ?-Mannosidases and Growth Inhibitors of Human Cancer Cells | CHIMIA [chimia.ch]
A Comparative Crystallographic Analysis of 1-Benzyl-4-oxopyrrolidine-1,3-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The pyrrolidine scaffold is a key structural motif in many biologically active compounds, and understanding its three-dimensional structure is crucial for rational drug design and development. This document summarizes the crystallographic data of two closely related derivatives, provides detailed experimental protocols for their synthesis and analysis, and presents a visual representation of the synthetic workflow.
Comparison of Crystallographic Data
While the crystal structure for this compound is not publicly available, this guide presents a comparative analysis of two structurally related derivatives that have been characterized by single-crystal X-ray diffraction: (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione and (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde 0.25-hydrate. The crystallographic data for these compounds offer valuable insights into the conformational preferences and solid-state packing of this class of molecules.
| Parameter | (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione[1][2][3] | (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde 0.25-hydrate[4] |
| Molecular Formula | C₁₈H₁₅NO₂ | C₂₆H₂₁NO₃·0.25H₂O |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 6.4367 (4) | 7.7360 (15) |
| b (Å) | 7.4998 (5) | 12.441 (3) |
| c (Å) | 15.3455 (5) | 12.577 (3) |
| α (°) | 86.448 (4) | 64.14 (3) |
| β (°) | 78.732 (4) | 81.14 (2) |
| γ (°) | 83.943 (5) | 86.46 (3) |
| Volume (ų) | 721.80 (7) | 1076.2 (4) |
| Z | 2 | 2 |
| Pyrrolidine Ring Conformation | Envelope (methylene carbon as the flap)[1][2][3] | Not explicitly stated, but the five-membered ring is present. |
| Dihedral Angle (Phenyl Rings) | 72.234 (5)°[1][2][3] | Dihedral angles between the pyrrolidine ring and the three phenyl rings are 70.35 (9)°, 33.8 (1)°, and 60.30 (9)°[4] |
Key Observations:
-
Both derivatives crystallize in the triclinic system with the centrosymmetric space group P-1. This indicates that both enantiomers are present in the crystal lattice.
-
The pyrrolidine ring in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione adopts an envelope conformation, a common feature for five-membered rings.[1][2][3]
-
The dihedral angles between the various aromatic rings and the pyrrolidine core highlight the non-planar nature of these molecules in the solid state. This conformational flexibility is a critical consideration in molecular modeling and drug-receptor interaction studies.
Experimental Protocols
Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
A detailed three-step synthesis for the title compound has been reported and is summarized below.[5]
Step 1: Synthesis of 3-benzylaminoethyl acetate Benzylamine is reacted with ethyl acrylate at a controlled temperature (≤30 °C during addition, then 35 °C for 15 hours). The reaction progress is monitored by gas chromatography. After completion, excess benzylamine is removed by distillation to yield 3-benzylaminoethyl acetate.[5]
Step 2: Synthesis of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate 3-benzylaminoethyl acetate is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate at room temperature for 48 hours. The reaction is monitored by LC-MS. After filtration and removal of excess ethyl chloroacetate by distillation, the crude product is obtained.[5]
Step 3: Synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate This step involves the intramolecular cyclization of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate. While the specific conditions for this final cyclization are not detailed in the provided summary, it is the crucial step that forms the 4-oxopyrrolidine ring.[5]
Single-Crystal X-ray Diffraction
The following is a general protocol for the X-ray crystallographic analysis of small organic molecules, based on standard practices.
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic pathway for the target compound and the general workflow for X-ray crystallographic analysis.
References
- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 2. [PDF] Synthesis of ( E )-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination | Semantic Scholar [semanticscholar.org]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Evaluating the drug-likeness of molecules synthesized from 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its unique three-dimensional structure allows for diverse functionalization, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of the drug-likeness of molecules hypothetically synthesized from the starting material, 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, against established pyrrolidine-based drugs. The evaluation is based on key physicochemical parameters that are critical predictors of a compound's potential oral bioavailability and overall suitability as a drug candidate.
Comparative Analysis of Drug-Likeness Parameters
The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five, which provides a framework for evaluating the potential for good oral absorption and permeation. This rule stipulates that a drug candidate is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight of less than 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
The following table summarizes these key parameters for three hypothetical derivatives synthesized from this compound and compares them with three established drugs containing a pyrrolidine or pyrrolidinone moiety.
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Synthesized Molecules | |||||
| 1-Benzyl-4-oxopyrrolidine-1,3-dicarboxylic acid | 263.25 | 0.85 | 2 | 5 | 0 |
| 1-Benzyl-3-(aminocarbonyl)-4-oxopyrrolidine-1-carboxamide | 261.28 | 0.15 | 3 | 4 | 0 |
| 1-Benzyl-3-(hydroxymethyl)pyrrolidin-4-ol | 221.28 | 0.92 | 2 | 3 | 0 |
| Alternative Drugs | |||||
| Rolipram | 275.34[1][2] | 2.2[1] | 1 | 3 | 0 |
| Piracetam | 142.16 | -1.03 | 2 | 2 | 0 |
| Levetiracetam | 170.21[3][4] | -0.67[3] | 2 | 2 | 0 |
Note: The properties for the "Synthesized Molecules" were calculated using in silico tools based on their chemical structures.
Experimental Protocols
The determination of the physicochemical properties presented in the table is crucial for the assessment of drug-likeness. Below are detailed protocols for both in silico and experimental approaches.
In Silico Prediction of ADMET Properties
In silico tools are invaluable for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These computational methods offer a rapid and cost-effective way to prioritize candidates for synthesis and further testing.
Protocol:
-
Structure Input: The 2D or 3D structure of the molecule of interest is drawn or imported into the software.
-
Property Calculation: A variety of online platforms and standalone software packages can be used to calculate key drug-like properties. These tools utilize algorithms based on the chemical structure to predict parameters such as:
-
Molecular Weight (MW): Calculated from the molecular formula.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
-
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.
-
Topological Polar Surface Area (TPSA): A predictor of drug transport properties.
-
-
Analysis: The calculated values are then compared against established guidelines, such as Lipinski's Rule of Five, to assess the compound's drug-likeness.
Experimental Determination of LogP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for experimentally determining the LogP of a compound.
Protocol:
-
Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4).
-
Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A measured volume of the second phase is added to the first, and the mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Workflow for Drug-Likeness Evaluation
The following diagram illustrates a typical workflow for evaluating the drug-likeness of newly synthesized molecules.
Workflow for the evaluation of drug-likeness.
Conclusion
The in silico analysis of hypothetical molecules derived from this compound suggests that this scaffold is a promising starting point for the synthesis of drug-like compounds. The predicted physicochemical properties of the derivatives fall well within the parameters defined by Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. When compared to established drugs like Rolipram, Piracetam, and Levetiracetam, the synthesized molecules exhibit comparable or more favorable drug-likeness profiles. These findings underscore the potential of this chemical series for the development of novel therapeutics and warrant further investigation through synthesis and experimental validation of their biological activities and pharmacokinetic properties.
References
A Comparative Guide to Modern Pyrrolidine Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold is a cornerstone of modern medicine, forming the core of numerous pharmaceuticals. The efficient and stereoselective synthesis of this vital heterocyclic ring is a subject of continuous innovation. This guide provides an objective comparison of emerging pyrrolidine synthesis methodologies against established protocols, supported by experimental data to inform synthetic strategy.
This analysis focuses on a selection of prominent established and novel methods for pyrrolidine synthesis, evaluating them on key performance indicators such as chemical yield, reaction time, temperature, and stereoselectivity.
Comparative Analysis of Pyrrolidine Synthesis Methods
The choice of synthetic route to a substituted pyrrolidine is dictated by factors including the desired substitution pattern, required stereochemistry, and scalability. Below is a summary of key performance indicators for several widely employed and novel methods.
| Synthesis Method | Category | Typical Yield | Reaction Time | Temperature (°C) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Key Features |
| Paal-Knorr Synthesis | Established | 68-97%[1] | 15 min - 24 h[1] | 25 - 100[1] | N/A | N/A | Classical, straightforward for N-substituted pyrrolidines from 1,4-dicarbonyls.[1] |
| 1,3-Dipolar Cycloaddition | Established | 76-95%[2] | 4 h[2] | Room Temp.[2] | up to >99:1[2] | up to >99%[3] | High convergence and stereocontrol; versatile for polysubstitution.[2] |
| Multicomponent Reactions (MCRs) | New | 71-93%[4] | 1 h[5] | -78 to 23[5] | up to >99:1[5] | up to 87%[5] | High atom and step economy, reduced waste, operational simplicity. |
| Cu-Catalyzed C-H Amination | New | 83-99%[6] | Not Specified | 90[6] | >20:1 (cis)[7] | Not Specified | Direct functionalization of C-H bonds, high atom economy.[6][8] |
| Iodocyclization of Homoallylic Sulfonamides | New | High Yield[9] | Not Specified | Not Specified | High for trans[9] | High[9] | Stereoselective synthesis of trans-2,5-disubstituted pyrrolidines.[9] |
Experimental Protocols for Key Synthesis Methods
Detailed methodologies for the selected synthesis routes are provided below, offering a practical guide for laboratory application.
Established Method: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This method is a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines.
Synthesis of Functionalized Pyrrolidines: To a solution of an α-iminoester in a suitable solvent, a silver catalyst and a chiral ligand are added. The mixture is stirred at a specific temperature, and then the dipolarophile is introduced. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched and the product is purified by column chromatography. Good chemo-, regio-, and stereoselectivities can be achieved, sometimes requiring a catalyst like Ag(I).[10]
New Method: Copper-Catalyzed Intramolecular C-H Amination
This modern approach allows for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical route to pyrrolidines.
Synthesis of N-Aryl-Substituted Pyrrolidines: In an inert atmosphere (glovebox or Schlenk line), the N-fluoride amide substrate is dissolved in an anhydrous, degassed solvent.[11] A copper(I) precatalyst (e.g., 5 mol%) is added, and the vessel is sealed.[6][11] The reaction mixture is heated (e.g., to 90 °C) and monitored until the starting material is consumed.[11] After cooling, the mixture may be filtered to remove the catalyst, and the solvent is removed under reduced pressure.[11] The crude product is then purified by flash column chromatography.[11]
New Method: Asymmetric Multicomponent Reaction
MCRs offer an efficient approach to complex pyrrolidine structures by combining three or more reactants in a single step.
Diastereoselective Synthesis of Substituted Pyrrolidines: Optically active phenyldihydrofuran (1.2 equiv) and an N-tosyl imino ester (1 equiv) in CH₂Cl₂ are treated with TiCl₄ (1.2 equiv) at -78 °C for 1 hour.[5] Allyltrimethylsilane (3 equiv) is then added, and the mixture is warmed to 23 °C and stirred for 1 hour.[5] The reaction is quenched with saturated aqueous NaHCO₃ solution, followed by workup and purification by flash chromatography to yield the highly substituted pyrrolidine derivative.[5]
Visualizing Reaction Workflows and Logical Comparisons
To further clarify the experimental processes and the decision-making framework for selecting a synthesis method, the following diagrams are provided.
Caption: General experimental workflow for pyrrolidine synthesis.
Caption: Logical framework for selecting a pyrrolidine synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective, Multicomponent Approach to Quaternary Substituted Hydroindole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of highly functionalized pyrrolidines via a mild one-pot, three-component 1,3-dipolar cycloaddition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical waste is paramount in a laboratory setting. This guide provides detailed procedures for the proper disposal of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, aligning with general hazardous waste protocols.
Hazard Classification and Safety Information
Based on available data for similar compounds, this compound should be handled with care. The following table summarizes the pertinent hazard information.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Warning | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] | Warning | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — single exposure | May cause respiratory irritation.[2] | Warning | P261, P271, P304+P340, P319, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[3][4] The following steps provide a general guideline for its proper disposal:
Step 1: Waste Identification and Segregation
-
Treat all unused or surplus this compound as hazardous waste.[5]
-
Do not mix this chemical with other waste streams unless compatibility has been confirmed.[6]
-
Segregate waste containers based on their contents (e.g., flammable, corrosive).[6]
Step 2: Container Selection and Labeling
-
Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
The container must be in good condition, with no cracks or leaks.[6]
-
Label the container clearly with the words "Hazardous Waste".[3]
-
The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
Include the quantity of the waste, the date of waste generation, the place of origin (department and room number), and the principal investigator's name and contact information.[3]
Step 3: Safe Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the container is kept closed at all times, except when adding waste.[4][6]
-
Store the container in a location with secondary containment to prevent the spread of material in case of a leak.[5]
Step 4: Arrange for Professional Disposal
-
Chemical waste of this nature should not be disposed of in the regular trash or poured down the drain.[3][7]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the collection and disposal of the waste.[1][3]
-
Provide the disposal service with a complete list of the chemicals for disposal.[3]
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[6]
-
The rinsate from this process must be collected and treated as hazardous waste.[5][6]
-
After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all labels have been defaced.[5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Hazard Identification and Personal Protective Equipment
While specific data for this compound is not fully detailed, data from closely related pyrrolidine derivatives indicate that it may cause skin, eye, and respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Chemical-resistant, impervious gloves (inspect before use). Fire/flame resistant and impervious lab coat or clothing.[2][3] | Consult glove manufacturer's specifications for chemical compatibility. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US).[4] | NIOSH (US) or CEN (EU) approved.[4] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated place, preferably within a chemical fume hood.[2] Avoid the formation of dust and aerosols.[4] Do not breathe vapors, mist, or gas.[3][4] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[2][3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5] Ensure adequate ventilation and remove all sources of ignition.[3] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][4] |
Disposal Plan
Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Contact a licensed professional waste disposal service.[4] |
| Contaminated Packaging | Dispose of as unused product.[4] |
| Contaminated Clothing | Remove and wash contaminated clothing before reuse.[6] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. capotchem.cn [capotchem.cn]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
